2-Bromoisobutyryl bromide
Description
The exact mass of the compound 2-Bromo-2-methylpropionyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-methylpropanoyl bromide | |
|---|---|---|
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InChI |
InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCIJWAHRAJQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045077 | |
| Record name | 2-Bromo-2-methylpropionyl bromide | |
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Molecular Weight |
229.90 g/mol | |
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Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | 2-Bromo-2-methylpropionyl bromide | |
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CAS No. |
20769-85-1 | |
| Record name | 2-Bromoisobutyryl bromide | |
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| Record name | 2-Bromo-2-methylpropionyl bromide | |
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| Record name | Propanoyl bromide, 2-bromo-2-methyl- | |
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| Record name | 2-Bromo-2-methylpropionyl bromide | |
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| Record name | 2-bromo-2-methylpropionyl bromide | |
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| Record name | 2-BROMO-2-METHYLPROPIONYL BROMIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromoisobutyryl bromide, a critical reagent in various fields, including polymer chemistry and pharmaceutical drug development. This document details the core synthesis mechanism, provides structured quantitative data from established experimental protocols, and includes detailed methodologies for key experiments.
Core Synthesis Mechanism: The Hell-Volhard-Zelinsky Reaction
The primary and most established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction facilitates the α-halogenation of a carboxylic acid.[1] In the case of this compound, the starting material is isobutyric acid. The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or a combination of red phosphorus and bromine.[1][3]
The mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound proceeds through several key steps:
-
Formation of Isobutyryl Bromide: In the initial step, the carboxylic acid (isobutyric acid) reacts with phosphorus tribromide. The PBr₃ converts the hydroxyl group of the carboxylic acid into a good leaving group, leading to the formation of the acyl bromide, isobutyryl bromide.[4]
-
Enolization: The isobutyryl bromide then undergoes tautomerization to its enol form. This step is crucial as it establishes a nucleophilic α-carbon.[4]
-
α-Bromination: The enol of the isobutyryl bromide, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the addition of a bromine atom at the α-position of the carbonyl group, yielding this compound.[4]
The overall reaction is a substitution of an α-hydrogen for a bromine atom on the carboxylic acid.[1]
Visualizing the Synthesis Pathway
The following diagram illustrates the step-by-step mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound from isobutyric acid.
Caption: Hell-Volhard-Zelinsky synthesis of this compound.
Quantitative Data from Experimental Protocols
The following table summarizes the quantitative data from a well-established experimental protocol for the synthesis of this compound.[5] This allows for a clear comparison of reagent quantities, reaction conditions, and expected outcomes.
| Parameter | Value | Reference |
| Starting Material | ||
| Isobutyric Acid | 250 g (2.85 moles) | [5] |
| Reagents | ||
| Red Phosphorus | 35 g (0.28 mole) | [5] |
| Bromine | 880 g (5.5 moles) | [5] |
| Reaction Conditions | ||
| Temperature | Warmed to 100°C | [5] |
| Reaction Time | 6 hours | [5] |
| Product Information | ||
| Product Name | α-Bromoisobutyryl bromide | [5] |
| Yield | 493–540 g (75–83%) | [5] |
| Boiling Point | 91–98°C at 100 mm Hg | [5] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on a reliable and verified procedure.[5]
Materials and Equipment:
-
1-liter three-necked flask with ground-glass joints
-
Dropping funnel
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
-
Short helices-packed fractionation column
-
Isobutyric acid
-
Red phosphorus
-
Bromine
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 250 g (2.85 moles) of isobutyric acid and 35 g (0.28 mole) of red phosphorus.[5]
-
Addition of Bromine: While stirring the mixture, add 880 g (5.5 moles) of bromine dropwise from the dropping funnel.[5]
-
Reaction: After the complete addition of bromine, heat the solution to 100°C and maintain this temperature for 6 hours.[5]
-
Workup: Following the reaction period, remove any unreacted bromine and hydrogen bromide by applying a reduced pressure (30 mm Hg).[5]
-
Purification: Decant the crude α-bromoisobutyryl bromide from the phosphorous acid.[5] Purify the product by fractionation through a short helices-packed column. Collect the main fraction that boils at 91–98°C under a pressure of 100 mm Hg.[5] The expected yield of the final product is between 493–540 g (75–83%).[5]
Experimental Workflow
The following diagram outlines the key stages of the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Reaction of 2-Bromoisobutyryl Bromide with Alcohol and Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction of 2-bromoisobutyryl bromide with alcohol and amine nucleophiles. This versatile acyl bromide is a cornerstone reagent in organic synthesis, particularly for the preparation of initiators for Atom Transfer Radical Polymerization (ATRP), a critical technique for creating well-defined polymers with controlled molecular weights and architectures. Its high reactivity also makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document details the reaction mechanisms, summarizes quantitative data, provides detailed experimental protocols, and illustrates key processes with diagrams to facilitate a thorough understanding and practical application of this important reaction.
Core Reaction Principles
This compound is a highly reactive organic compound characterized by its acyl bromide functional group and a bromine atom on the tertiary carbon.[2] The strong electrophilicity of the acyl bromide unit allows it to readily react with various nucleophiles, including alcohols and amines, to form esters and amides, respectively.[3] These reactions typically proceed via a nucleophilic acyl substitution mechanism. Given its high reactivity, reactions are often conducted at low temperatures, such as in an ice bath, to control the reaction rate and minimize side reactions.[4] The compound is also sensitive to moisture and can decompose in the presence of water and alcohols, necessitating careful handling and storage under inert conditions.[4][5]
Reaction Mechanisms
The fundamental reaction pathway for both alcohols and amines with this compound is a nucleophilic acyl substitution. The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion as a leaving group and forming the corresponding ester or amide product. A base, typically a tertiary amine like triethylamine (Et3N) or N,N-diisopropylethylamine (DIEA), is commonly used to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.[3][6]
Reaction with Alcohols (Esterification)
The reaction of this compound with an alcohol results in the formation of a 2-bromoisobutyryl ester. This reaction is widely employed for the functionalization of hydroxyl groups, for instance, on the surface of materials like graphene oxide or on polymers like poly(ethylene glycol) (PEG) to create macroinitiators for ATRP.[5]
Reaction with Amines (Amidation)
Similarly, primary and secondary amines react with this compound to yield the corresponding 2-bromoisobutyramides. This reaction is a fundamental method for forming amide bonds and is utilized in the synthesis of various organic molecules, including N-protected halodienamides which can be precursors to lactams.[5]
References
Spectroscopic Analysis of 2-Bromoisobutyryl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromoisobutyryl bromide (α-Bromoisobutyryl bromide), a key reagent in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable insights for compound verification and reaction monitoring.
Chemical Identity and Properties
This compound is a vital building block, notably utilized as an initiator in Atom Transfer Radical Polymerization (ATRP). Its bifunctional nature, containing both an acyl bromide and an alkyl bromide, makes it a versatile tool for the synthesis of complex molecules and polymers.
| Identifier | Value |
| IUPAC Name | 2-bromo-2-methylpropanoyl bromide |
| Synonyms | α-Bromoisobutyryl bromide, BIBB |
| CAS Number | 20769-85-1 |
| Molecular Formula | C₄H₆Br₂O |
| Molecular Weight | 229.90 g/mol |
| Appearance | Colorless to light yellow liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Due to the symmetrical nature of this compound, its NMR spectra are characteristically simple.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits a single sharp signal, confirming the equivalence of the six protons of the two methyl groups.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.00 ppm | Singlet | 6H | (CH ₃)₂ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further confirmation of the molecular structure with three distinct signals corresponding to the carbonyl carbon, the quaternary carbon, and the methyl carbons.
| Chemical Shift (δ) | Assignment |
| High ppm range | C =O (Carbonyl) |
| Mid ppm range | (C H₃)₂C -Br (Quaternary) |
| Low ppm range | (C H₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group in the acyl bromide.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| Strong | C=O Stretch (Acyl Bromide) | Strong |
| Fingerprint Region | C-Br Stretch | Medium-Strong |
| ~2900-3000 cm⁻¹ | C-H Stretch (Alkyl) | Medium |
Experimental Protocols
The following are general protocols for the acquisition of NMR and IR spectra for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of ~0.6-0.7 mL.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
Visualization of Spectroscopic Correlations
The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic signals.
Caption: Correlation of this compound's structure with its NMR and IR signals.
An In-depth Technical Guide on the Role of 2-Bromoisobutyryl Bromide as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisobutyryl bromide (BiBB) is a highly reactive organic compound that serves as a powerful acylating agent in a multitude of chemical transformations. Its unique structure, featuring a reactive acyl bromide and a tertiary bromide, makes it a versatile building block in organic synthesis, polymer chemistry, and drug development. This technical guide provides a comprehensive overview of the role of this compound as an acylating agent, detailing its reactivity, applications, and experimental protocols.
Core Concepts: Acylation with this compound
Acylation is a chemical reaction that introduces an acyl group (R-C=O) into a molecule. This compound is a particularly effective acylating agent due to the high reactivity of the acyl bromide functional group. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of the acyl bromide. This is followed by the departure of the bromide leaving group, resulting in the formation of an ester or an amide, respectively.
The general reaction scheme can be depicted as follows:
Nucleophilic Acyl Substitution with this compound
Data Presentation: Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound and its derivatives is crucial for its effective use.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Synonyms | α-Bromoisobutyryl bromide, 2-Bromo-2-methylpropionyl bromide |
| CAS Number | 20769-85-1 |
| Molecular Formula | C₄H₆Br₂O |
| Molecular Weight | 229.90 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Boiling Point | 162-164 °C |
| Density | ~1.86 g/cm³ at 25 °C |
| Solubility | Reacts violently with water; soluble in organic solvents like ether, chloroform, and carbon tetrachloride. |
Table 2: Spectroscopic Data for this compound and Representative Products
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| This compound | 2.1 (s, 6H) | 167.1 (C=O), 56.9 (C(CH₃)₂), 32.5 (C(CH₃)₂) | ~1780 (C=O stretch) |
| Octadecyl 2-bromoisobutyrate | 4.17 (t, 2H), 1.95 (s, 6H), 1.68 (m, 2H), 1.26 (m, 30H), 0.88 (t, 3H) | 171.6 (C=O), 66.5 (OCH₂), 55.9 (C(CH₃)₂), 32.1-22.8 (alkyl chain), 30.8 (C(CH₃)₂), 14.3 (CH₃) | ~1735 (C=O stretch), ~2920, 2850 (C-H stretch) |
| Methyl 4-(2-bromo-2-methylpropanoyloxy)-3-isopropylaminobenzoate | 7.8-6.8 (m, 3H, Ar-H), 4.13 (br s, 1H, NH), 3.88 (s, 3H, OCH₃), 3.7 (m, 1H, CH(CH₃)₂), 2.05 (s, 6H, C(CH₃)₂Br), 1.28 (d, 6H, CH(CH₃)₂) | Not available | Not available |
Reaction Mechanisms and Logical Relationships
The acylation reaction with this compound follows a well-established nucleophilic acyl substitution pathway. The key steps are visualized in the following diagram.
The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two primary purposes: it can deprotonate the nucleophile, increasing its nucleophilicity, and it neutralizes the hydrogen bromide (HBr) byproduct, preventing it from protonating the starting materials or products.
Experimental Workflows
A typical experimental workflow for the acylation of an alcohol with this compound is outlined below. This can be adapted for amine substrates.
Key Applications in Research and Development
Synthesis of Atom Transfer Radical Polymerization (ATRP) Initiators
One of the most significant applications of this compound is in the synthesis of initiators for Atom Transfer Radical Polymerization (ATRP).[3] By acylating molecules with hydroxyl or amino groups, the 2-bromoisobutyryl moiety can be introduced, which then serves as a starting point for controlled polymer growth. This has been widely used to create well-defined polymers with complex architectures.[3]
Esterification and Amidation in Organic Synthesis
This compound is a go-to reagent for the esterification of primary, secondary, and tertiary alcohols, as well as phenols.[4] It is also highly effective for the amidation of primary and secondary amines. These reactions are fundamental in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[3]
Steric Hindrance and Regioselectivity
The bulky nature of the 2-bromoisobutyryl group can influence the regioselectivity of acylation in molecules with multiple nucleophilic sites. For instance, in the acylation of methyl 4-hydroxy-3-isopropylaminobenzoate, the O-acylated product is formed selectively due to the steric repulsion between the N-isopropyl group and the bulky acyl bromide.[1] This steric hindrance can be a useful tool for achieving selective functionalization.
Experimental Protocols
Protocol 1: Esterification of a Primary Alcohol (Octadecanol)
This protocol describes the synthesis of octadecyl 2-bromoisobutyrate, a common ATRP initiator.
Materials:
-
Octadecanol
-
This compound
-
Triethylamine
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve octadecanol (1.0 eq) and triethylamine (1.5 eq) in a mixture of anhydrous toluene and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expected Yield: High yields (typically >90%) are expected for this reaction.
Protocol 2: Acylation of a Phenol (General Procedure)
This protocol is adapted from the acylation of phenol with a similar acyl bromide and can be used as a starting point.[5]
Materials:
-
Phenol
-
This compound
-
Pyridine
-
Anhydrous acetonitrile
-
Deionized water
-
Dichloromethane
Procedure:
-
Dissolve the phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C with an ice bath.
-
Add this compound (2.0 eq) dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by adding deionized water.
-
Extract the mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation and purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile acylating agent for researchers, scientists, and drug development professionals. Its high reactivity, coupled with the ability to introduce a functional handle for further transformations like ATRP, makes it an indispensable tool in modern organic synthesis and materials science. By understanding its properties, reaction mechanisms, and appropriate experimental protocols, its full potential can be harnessed to create a wide array of functional molecules and materials.
Safety Precautions: this compound is a corrosive and lachrymatory substance. It reacts violently with water and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoisobutyryl bromide (BiBB) is a highly reactive acyl bromide widely utilized in organic synthesis, particularly as an initiator for atom transfer radical polymerization (ATRP) and in the development of pharmaceutical intermediates. Its utility, however, is matched by its significant thermal and chemical instability. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, compiling available data on its physical and chemical properties, hazardous decomposition pathways, and best practices for safe handling and storage. Due to the absence of publicly available quantitative thermal analysis data, this guide focuses on qualitative descriptions of its instability and provides general experimental protocols for relevant analytical techniques.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a strong, pungent odor.[1] It is a volatile and highly reactive compound. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₆Br₂O | [2] |
| Molecular Weight | 229.9 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 162-164 °C (decomposes) | [1][5] |
| Density | ~1.86 g/cm³ at 25°C | [1] |
| Refractive Index | 1.507 - 1.520 at 20°C | [1][5] |
| Solubility | Reacts violently with water. Soluble in ether, benzene, chloroform, carbon tetrachloride, acetone, and carbon disulfide. | [1][5][6] |
| Flash Point | >110°C | [7] |
Thermal Stability and Decomposition
It is known to decompose upon heating, a process that can be initiated at or near its boiling point.[1] The decomposition is exothermic and can lead to a dangerous increase in pressure if the compound is in a sealed container.[8][9]
Hazardous Decomposition Products
The thermal decomposition of this compound results in the release of toxic and corrosive gases. The primary hazardous decomposition products include:
-
Hydrogen Bromide (HBr): A highly corrosive and toxic gas that can cause severe respiratory damage.[10][11]
-
Carbon Dioxide (CO₂): An asphyxiant at high concentrations.[10][11]
The following diagram illustrates the general thermal decomposition pathway.
Chemical Reactivity and Incompatibilities
This compound is a highly reactive compound, primarily due to the presence of the acyl bromide functional group.[8] It is extremely sensitive to moisture and undergoes violent reaction with water, producing hydrogen bromide gas.[8] This reactivity extends to other nucleophilic substances. Table 2 summarizes the known incompatibilities.
Table 2: Incompatible Materials and Conditions to Avoid for this compound
| Incompatible Substance/Condition | Result of Contact | References |
| Water/Moisture | Violent reaction, decomposition, release of HBr gas. | [8][10] |
| Strong Bases | Decomposition. | [5][10] |
| Strong Oxidizing Agents | Decomposition. | [5][10] |
| Alcohols | Exothermic reaction, decomposition. | [8][10] |
| Amines | Exothermic reaction, decomposition. | [10] |
| Metals | Potential for reaction, especially in the presence of moisture. | [10] |
| Heat/High Temperatures | Decomposition. | [4] |
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling and storing this compound.
Handling
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.[10][12] For large quantities or in situations with potential for aerosol generation, respiratory protection such as a gas mask with an appropriate filter or a self-contained breathing apparatus should be used.
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[10]
-
Dispensing: Use appropriate tools to dispense the liquid, avoiding contamination.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.[10] Do not use water to clean up spills.[9]
The following diagram outlines a safe handling workflow.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] A recommended storage temperature is below +30°C.[4][5]
-
Container: Keep in a tightly sealed container, preferably the original container, under an inert atmosphere.
Experimental Protocols for Thermal Analysis
While specific data for this compound is unavailable, the following are general experimental protocols for the techniques that would be used to assess its thermal stability.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is used to determine the decomposition temperature and kinetics, as well as the composition of materials.[13][15]
General Protocol:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[16]
-
Instrument Setup: The crucible is placed on the TGA balance. The desired temperature program and atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) are set.[15]
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. The instrument records the mass of the sample as a function of temperature.[13]
-
Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG curve) can be used to determine the temperatures of maximum decomposition rates.[14]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy of these transitions.[19]
General Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed into a DSC pan (e.g., aluminum).[19] The pan is hermetically sealed. An empty, sealed pan is used as a reference.[19]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (heating and cooling rates) and atmosphere are set.
-
Analysis: The sample and reference are heated at a controlled rate. The instrument records the differential heat flow required to maintain both at the same temperature.[17]
-
Data Interpretation: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. The onset temperature, peak temperature, and area of these peaks provide information about the thermal events and their associated enthalpies.[20]
Accelerating Rate Calorimetry (ARC)
Principle: ARC is used to study the thermal stability of materials under adiabatic conditions, simulating a "worst-case" scenario for a runaway reaction.[21][22][23] It measures the time, temperature, and pressure profiles of an exothermic reaction.[24]
General Protocol:
-
Sample Preparation: The sample is placed in a small, robust container (a "bomb"), which is typically made of a material like titanium.[25]
-
Instrument Setup: The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (no heat exchange with the surroundings).[24]
-
Analysis: The instrument follows a "heat-wait-search" protocol. The sample is heated to a certain temperature, held isothermally to achieve thermal equilibrium, and then monitored for any self-heating. If no exothermic activity is detected, the temperature is increased, and the process is repeated. Once an exotherm is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are recorded as the reaction accelerates.[25]
-
Data Interpretation: The data is used to determine the onset temperature of the exothermic reaction, the rates of temperature and pressure rise, and the time to maximum rate, which are critical for assessing thermal hazards.[22]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its high reactivity and thermal instability demand careful handling and a thorough understanding of its potential hazards. While quantitative thermal analysis data is not publicly available, the information from safety data sheets and chemical literature clearly indicates that it decomposes upon heating to produce hazardous substances, including hydrogen bromide. Adherence to strict safety protocols for handling and storage is paramount to mitigate the risks associated with this compound. Further studies using techniques such as TGA, DSC, and ARC would be beneficial to provide a more detailed and quantitative understanding of its thermal behavior and to enhance safety in its application.
References
- 1. jecibiochem.com [jecibiochem.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 20769-85-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. lookchem.com [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 16. epfl.ch [epfl.ch]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 21. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
- 24. paralab.pt [paralab.pt]
- 25. researchgate.net [researchgate.net]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Bromoisobutyryl Bromide for Researchers and Drug Development Professionals
An in-depth examination of the solubility and reactivity of 2-bromoisobutyryl bromide in common organic solvents, providing essential guidance for its use in chemical synthesis and drug development.
Executive Summary
This compound (BIBB) is a highly reactive and versatile reagent, widely employed as an initiator in atom transfer radical polymerization (ATRP) and as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4] Its efficacy in these applications is critically dependent on its behavior in solution. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, with a strong emphasis on its reactivity, which often dictates solvent choice more than simple physical dissolution. Due to its high reactivity, quantitative solubility data is scarce; therefore, this guide focuses on qualitative solubility and, more importantly, chemical compatibility to ensure successful and safe experimental outcomes.
Understanding the Solubility Profile of this compound
This compound is a colorless to pale yellow liquid with a pungent odor.[1][4] Its chemical structure, featuring a reactive acyl bromide, makes it highly susceptible to nucleophilic attack. This inherent reactivity is the primary consideration when selecting a suitable solvent. While it is readily miscible with a range of non-protic organic solvents, its interaction with protic solvents is characterized by rapid decomposition.
Miscibility and Suitability of Common Organic Solvents
For practical applications in a laboratory or industrial setting, the choice of solvent is dictated by both the ability to dissolve this compound and the inertness of the solvent to the reagent. The following table summarizes the qualitative solubility and suitability of various common organic solvents for use with this compound.
| Solvent Class | Specific Solvents | Solubility/Miscibility | Suitability for Reactions & Notes |
| Aprotic Halogenated Solvents | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Easily Soluble/Miscible[1] | Highly Suitable: These are often the solvents of choice for reactions involving this compound due to their inert nature. |
| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Easily Soluble/Miscible[1] | Suitable with Caution: Generally suitable, but peroxide formation in aged ethers should be a consideration. THF can be dried and is a common solvent for ATRP. |
| Aprotic Hydrocarbons | Benzene, Toluene | Easily Soluble/Miscible[1] | Suitable: Good choices for reactions where a non-polar environment is required. |
| Ketones | Acetone | Miscible[2][5][6][7] | Suitable for specific applications: While miscible, the enolizable protons in acetone could potentially lead to side reactions under certain conditions. Use with caution. |
| Sulfur-Containing Solvents | Carbon Disulfide | Miscible[2][5][6][7] | Suitable: A non-polar, aprotic solvent that is compatible with this compound. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive - Decomposes [1][8][9] | Unsuitable: Reacts violently with water and decomposes in the presence of alcohols. These reactions are exothermic and produce hydrogen bromide.[1][9] |
| Amines | Primary and Secondary Amines | Reactive [10] | Unsuitable as Solvents: Reacts readily to form amides. Tertiary amines are often used as bases in reactions with this compound. |
| Basic Solvents | Pyridine, other basic compounds | Reactive [2][6][10] | Unsuitable as Solvents: Reacts with bases. |
Reactivity with Solvents: A Critical Consideration
The primary challenge in working with this compound is its high reactivity, particularly its sensitivity to moisture and protic solvents.[2][5][6]
-
Reaction with Water: this compound reacts vigorously with water in an exothermic hydrolysis reaction to produce 2-bromoisobutyric acid and hydrogen bromide.[1] This necessitates handling the compound under anhydrous conditions.
-
Reaction with Alcohols: In the presence of alcohols, this compound undergoes alcoholysis to form the corresponding ester and hydrogen bromide.[9][10]
-
Reaction with Amines: Primary and secondary amines react readily with this compound to yield the corresponding amide.[10]
This high reactivity underscores the importance of using dry, aprotic solvents and handling the reagent under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Experimental Protocol: Determination of Solubility and Compatibility of a Reactive Acyl Halide
Due to the reactive nature of this compound, a standard quantitative solubility determination (e.g., equilibrium solubility) is often impractical and less informative than a compatibility test. The following protocol outlines a method to assess the suitability of a solvent for use with a reactive acyl halide like this compound.
Objective: To determine if a solvent is suitable for dissolving and reacting with this compound without causing significant decomposition.
Materials:
-
This compound
-
Candidate solvent (anhydrous)
-
Small, dry test tubes or vials with septa
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Infrared (IR) spectrometer or Nuclear Magnetic Resonance (NMR) spectrometer (optional, for monitoring decomposition)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. The candidate solvent must be of high purity and anhydrous.
-
Inert Atmosphere: Place a small, dry stir bar in a test tube and seal with a septum. Purge the test tube with an inert gas for several minutes.
-
Solvent Addition: Using a dry syringe, add a known volume (e.g., 1 mL) of the anhydrous candidate solvent to the test tube.
-
Initial Observation: Observe the solvent for any signs of turbidity or reaction with trace impurities.
-
Addition of this compound: Carefully add a small, measured amount (e.g., 0.1 mL) of this compound to the solvent via syringe.
-
Observation for Reactivity: Gently stir the mixture and observe for any of the following signs of reaction:
-
Gas evolution (e.g., HBr fumes)
-
Color change
-
Precipitate formation
-
Significant heat generation
-
-
Assessing Miscibility: If no immediate reaction is observed, assess the miscibility of the this compound in the solvent. It should form a clear, homogeneous solution.
-
Monitoring Stability (Optional): For a more detailed analysis, the stability of the solution over time can be monitored.
-
IR Spectroscopy: Periodically take a sample of the solution and acquire an IR spectrum. The appearance or growth of peaks corresponding to decomposition products (e.g., a broad O-H stretch for hydrolysis) indicates incompatibility.
-
NMR Spectroscopy: Acquire an NMR spectrum of the initial solution and again after a set period. The appearance of new signals corresponding to decomposition products will indicate the stability of this compound in the solvent.
-
Safety Precautions: this compound is corrosive and a lachrymator.[11] It causes severe skin burns and eye damage.[10][11][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][10]
Visualizing Solvent Selection: A Logical Workflow
The selection of an appropriate solvent for a reaction involving this compound is a critical step that directly impacts the success of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. jecibiochem.com [jecibiochem.com]
- 2. This compound | 20769-85-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 20769-85-1 [m.chemicalbook.com]
- 8. This compound [chembk.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
A Theoretical Examination of the Electronic Structure of 2-Bromoisobutyryl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Abstract
2-Bromoisobutyryl bromide (BIBB) is a highly reactive organic compound that serves as a cornerstone in various synthetic applications, most notably as a potent initiator in Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its utility in the controlled synthesis of polymers and in the preparation of pharmaceutical and agrochemical intermediates underscores the importance of a detailed understanding of its electronic structure and reactivity.[2][3] While specific, in-depth theoretical studies on this compound are not extensively documented in publicly available literature, this technical guide outlines the established computational methodologies that can be employed to elucidate its electronic characteristics. By drawing parallels from theoretical investigations of structurally related molecules, this document provides a comprehensive framework for a computational analysis of BIBB, offering valuable insights for researchers in materials science and drug development.
Introduction to this compound
2-Bromo-2-methylpropionyl bromide, commonly known as this compound (BIBB), is a colorless to pale yellow liquid with a pungent odor.[4][5] Its chemical structure is characterized by a central quaternary carbon atom bonded to two bromine atoms—one in an acyl bromide functional group and the other as a tertiary bromide—and two methyl groups. This unique arrangement of functional groups imparts significant reactivity, making it a versatile reagent in organic synthesis.[2]
The primary application of BIBB is as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating polymers with controlled molecular weights and well-defined architectures.[1][2] Its efficacy in this role is directly attributable to its electronic structure, which facilitates the controlled generation of radicals. A thorough theoretical understanding of its electronic properties can, therefore, aid in optimizing polymerization processes and in the design of new functional materials.
Theoretical Methodology for Electronic Structure Analysis
A comprehensive theoretical study of this compound would typically involve a suite of computational chemistry techniques to model its electronic behavior. The following methodologies, successfully applied to similar organic molecules, provide a robust framework for such an analysis.[6][7]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[8] DFT calculations can predict a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies, and thermochemical data.[9][10] For this compound, DFT would be employed to determine its most stable conformation and to calculate the foundational electronic properties from which further analyses are derived. A common functional for such studies on organic halides is B3LYP, often paired with a basis set like 6-311++G(d,p) or LanL2DZ to accurately account for the electronic effects of the bromine atoms.[6][7][10]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.[11][12] For BIBB, HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing a quantum mechanical basis for its observed reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).[13] NBO analysis is invaluable for understanding charge distribution, hyperconjugative interactions, and the nature of chemical bonds within a molecule.[14] For this compound, NBO analysis would quantify the polarization of the C-Br and C=O bonds, the natural atomic charges on each atom, and the delocalization of electron density from lone pairs into antibonding orbitals, which are key to understanding its stability and reaction mechanisms.[13][15]
A Hypothetical Computational Workflow
The logical progression of a theoretical study on this compound can be visualized as a systematic workflow. This process begins with defining the molecule's structure and proceeds through various levels of computational analysis to derive a comprehensive understanding of its electronic properties.
Quantitative Data Summary (Hypothetical)
The following tables summarize the kind of quantitative data that would be obtained from a DFT-based study of this compound, based on typical values for similar organic molecules.
Table 1: Calculated Electronic Properties
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity |
| Ionization Potential | 7.5 eV | Energy to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon electron gain |
Table 2: Natural Bond Orbital (NBO) Analysis - Natural Atomic Charges
| Atom | Hypothetical Charge (e) |
| C (carbonyl) | +0.85 |
| O (carbonyl) | -0.65 |
| C (quaternary) | +0.15 |
| Br (acyl) | -0.20 |
| Br (tertiary) | -0.10 |
| C (methyl) | -0.25 |
| H (methyl) | +0.10 |
Role in Atom Transfer Radical Polymerization (ATRP)
The primary synthetic utility of this compound is as an initiator in ATRP.[3] The electronic structure of BIBB is perfectly suited for this role. The tertiary bromine atom is a good leaving group, and its departure is facilitated by a transition metal catalyst (typically a copper(I) complex), which abstracts the bromine atom to form a carbon-centered radical and a copper(II) species. This radical then initiates the polymerization of a monomer. The process is reversible, allowing for a controlled, "living" polymerization.
The signaling pathway below illustrates the initiation step of ATRP using this compound.
Experimental Protocols and Validation
While this guide focuses on theoretical studies, experimental data is crucial for validating computational results. Spectroscopic techniques are primary tools for probing the electronic structure and bonding of molecules.
Key Experimental Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.[16] The chemical shifts are sensitive to the electron density around the nuclei and can be correlated with calculated atomic charges.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The frequency and intensity of the absorption bands, particularly the C=O stretch, are indicative of bond strength and polarity, which can be compared with frequencies calculated using DFT.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about bond strengths and fragmentation pathways.
General Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C spectra are acquired using standard pulse sequences.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.
-
Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the peaks are analyzed to elucidate the molecular structure.
Conclusion
A detailed understanding of the electronic structure of this compound is fundamental to harnessing its full potential in synthetic chemistry. Although direct theoretical studies on this specific molecule are not widely published, this guide demonstrates a clear and robust pathway for such an investigation using standard computational methods like DFT, HOMO-LUMO, and NBO analysis. The insights gained from these theoretical approaches, when validated by experimental data, can provide a powerful predictive tool for optimizing reaction conditions, designing novel polymers, and developing new pharmaceuticals. This framework serves as a valuable resource for researchers aiming to explore the rich chemistry of this important synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 20769-85-1 [chemicalbook.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 13. NBO [cup.uni-muenchen.de]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. NBO/NRT Two-State Theory of Bond-Shift Spectral Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound(20769-85-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 2-Bromoisobutyryl Bromide as an Initiator for Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[1][2][3] The choice of initiator is crucial for a successful ATRP, and 2-bromoisobutyryl bromide (BIBB) is a widely utilized and highly effective initiator.[1][4] Its high reactivity allows for the efficient initiation of the polymerization of a wide range of monomers, making it a valuable tool in academic research and industrial applications, including the development of new materials for drug delivery.[4][5][6]
This document provides detailed application notes and experimental protocols for using this compound as an initiator in ATRP.
Properties of this compound
This compound is a colorless to light yellow liquid with a pungent odor.[4] It is a highly reactive compound and should be handled with care in a fume hood, wearing appropriate personal protective equipment.[5]
| Property | Value |
| CAS Number | 20769-85-1[1] |
| Molecular Formula | C4H6Br2O[1][4] |
| Molecular Weight | 229.90 g/mol [4][] |
| Boiling Point | 162-164 °C[8] |
| Density | ~1.86 g/cm³ at 25 °C |
| Purity | ≥97% is recommended for consistent polymerization results.[9] |
Principle of ATRP Initiation with this compound
In ATRP, this compound serves as the initiator (R-X). The polymerization is catalyzed by a transition metal complex, typically a copper(I) halide (e.g., CuBr) complexed with a ligand (e.g., a bipyridine or amine-based ligand). The process involves a reversible activation-deactivation equilibrium.[1][2]
The Cu(I) complex reversibly abstracts the bromine atom from the initiator, this compound, to form a radical (R•) and the oxidized Cu(II) complex (X-Cu(II)/Ligand). This radical then initiates polymerization by adding to a monomer molecule. The propagating radical can be reversibly deactivated back to a dormant species by reacting with the Cu(II) complex. This controlled activation and deactivation process allows for the slow and simultaneous growth of all polymer chains, leading to polymers with controlled molecular weights and narrow molecular weight distributions.[1][2]
Applications in Research and Drug Development
The use of this compound as an initiator in ATRP allows for the synthesis of a wide variety of well-defined polymers for numerous applications:
-
Drug Delivery: Synthesis of block copolymers that can self-assemble into micelles for drug encapsulation and controlled release.[10] The precise control over polymer architecture enables the design of carriers with specific drug loading capacities and release kinetics.
-
Surface Modification: Functionalization of surfaces with polymer brushes to alter their properties, such as biocompatibility, wettability, and protein resistance.[3][8][11] This is particularly relevant for medical implants and biosensors. This compound can be used to modify surfaces containing hydroxyl groups.[8]
-
Biomaterials: Creation of biocompatible and biodegradable polymers for tissue engineering and regenerative medicine.
-
Complex Polymer Architectures: Synthesis of star polymers, graft copolymers, and hyperbranched polymers.[2][10]
Experimental Protocols
The following are generalized protocols for ATRP using this compound as an initiator. The specific conditions will need to be optimized for each monomer and desired polymer characteristics.
Protocol 1: Bulk Polymerization of Styrene
This protocol describes a typical bulk ATRP of styrene.
Materials:
-
Styrene (monomer), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent, optional, for viscosity control)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk flask and line
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Degassing: Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
Addition of Monomer and Ligand: Under an inert atmosphere, add styrene (e.g., 10 mmol) and PMDETA (e.g., 0.1 mmol) via degassed syringes.
-
Initiation: Heat the reaction mixture to the desired temperature (e.g., 110 °C). Once the temperature is stable, inject the this compound initiator (e.g., 0.1 mmol) to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time to achieve the target molecular weight. Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (e.g., by ¹H NMR or GC).
-
Termination: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. This will oxidize the Cu(I) catalyst to Cu(II), quenching the polymerization.
-
Purification: Dissolve the crude polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate it into a non-solvent (e.g., methanol). Repeat the dissolution-precipitation cycle 2-3 times to remove the catalyst and unreacted monomer.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Stoichiometry Example:
| Component | Molar Ratio |
| Styrene | 100 |
| This compound | 1 |
| CuBr | 1 |
| PMDETA | 1 |
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the solution ATRP of MMA, which is often preferred to control the viscosity and exothermicity of the reaction.
Materials:
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
This compound (initiator)
-
Copper(I) chloride (CuCl) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Anisole or Toluene (solvent)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Preparation: Add CuCl (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol) to a dry Schlenk flask with a stir bar.
-
Degassing: Seal the flask and deoxygenate with three freeze-pump-thaw cycles.
-
Addition of Monomer and Solvent: Under an inert atmosphere, add degassed MMA (e.g., 10 mmol) and solvent (e.g., 5 mL of anisole) via syringes.
-
Initiation: Heat the mixture to the reaction temperature (e.g., 90 °C). Inject this compound (e.g., 0.1 mmol) to begin the polymerization.
-
Polymerization: Maintain the reaction at the set temperature. Monitor monomer conversion over time.
-
Termination and Purification: Follow the same procedure as in Protocol 1.
Stoichiometry Example:
| Component | Molar Ratio |
| MMA | 100 |
| This compound | 1 |
| CuCl | 1 |
| bpy | 2 |
Characterization of Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and structure.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (Đ = Mw/Mn). |
| Nuclear Magnetic Resonance (¹H NMR) | Monomer conversion, polymer composition, and end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of polymer functional groups. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad Polydispersity (Đ > 1.5) | - Presence of oxygen- Impurities in monomer or solvent- Incorrect initiator/catalyst/ligand ratio- High reaction temperature | - Ensure thorough degassing- Purify all reagents- Optimize stoichiometry- Lower the reaction temperature |
| Low Initiation Efficiency | - Initiator is less reactive than the propagating species- Impurities reacting with the initiator | - This is generally not an issue with the highly reactive BIBB.- Ensure purity of all components. |
| Uncontrolled/Fast Polymerization | - Exothermic reaction- High catalyst concentration | - Use a solvent to dissipate heat- Reduce the amount of catalyst |
Conclusion
This compound is a highly efficient and versatile initiator for Atom Transfer Radical Polymerization. Its high reactivity enables the synthesis of a wide range of well-defined polymers with controlled architectures, making it an invaluable tool for researchers in materials science, polymer chemistry, and drug development. The protocols provided herein serve as a starting point for developing specific polymerization procedures tailored to individual research needs. Careful control over reaction conditions and stoichiometry is key to achieving the desired polymer characteristics.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. nbinno.com [nbinno.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. resource.aminer.org [resource.aminer.org]
- 11. snml.kaist.ac.kr [snml.kaist.ac.kr]
Protocol for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) with 2-Bromoisobutyryl Bromide
Application Note:
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust and versatile technique for grafting well-defined polymer brushes from a variety of surfaces. This method offers precise control over polymer chain length, density, and architecture, making it invaluable for applications in biomaterials, sensors, and coatings. The use of 2-bromoisobutyryl bromide (BIBB) as an initiator is common due to its high reactivity and ability to functionalize surfaces rich in hydroxyl or amine groups.[1][2][3] This protocol details the steps for immobilizing a BIBB-based initiator and subsequent SI-ATRP of a desired monomer.
Experimental Workflow
The overall process involves three main stages: substrate preparation and activation, initiator immobilization, and the surface-initiated polymerization.
Caption: Experimental workflow for SI-ATRP.
Detailed Protocols
Substrate Preparation and Activation
The choice of substrate and its cleaning procedure is critical for successful and uniform polymer brush growth.
1.1. For Silicon Wafers (or other silica-based surfaces):
-
Cleaning: Immerse the silicon wafers in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing: Thoroughly rinse the wafers with deionized water and then with ethanol.
-
Drying: Dry the wafers under a stream of nitrogen.
-
Activation: Treat the cleaned wafers with UV/ozone for 15-20 minutes to generate a high density of surface hydroxyl (-OH) groups.[4]
1.2. For Gold Surfaces:
-
Cleaning: Clean the gold-coated substrates by ultrasonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 10-15 minutes each.
-
Drying: Dry the substrates under a stream of nitrogen.
-
Activation (Thiol-based Self-Assembled Monolayer): Gold surfaces can be functionalized by immersing the cleaned substrate in a dilute solution (1-5 mM in ethanol) of an ω-mercaptoalkanol (e.g., 11-mercapto-1-undecanol) for 16-24 hours to form a self-assembled monolayer (SAM) with terminal hydroxyl groups.[4][5]
1.3. For Graphene Oxide (GO):
-
GO inherently possesses hydroxyl and carboxylic acid groups that can be used for initiator immobilization.[2]
-
Purification: Disperse the GO in deionized water and centrifuge to remove any impurities. Repeat this process several times.
-
Drying: Lyophilize the purified GO to obtain a dry powder.
Initiator Immobilization with this compound (BIBB)
This step involves the esterification of surface hydroxyl groups with BIBB.
-
Reaction Setup: Place the activated substrate in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Solution: Prepare a solution of anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing triethylamine (or another non-nucleophilic base) and this compound.[6] A typical concentration is 0.4 M for both BIBB and triethylamine.[6]
-
Immobilization Reaction: Immerse the substrate in the reagent solution and allow the reaction to proceed for 30 minutes to several hours at room temperature.[6] For GO, the reaction can be carried out in a suspension.[2]
-
Washing: After the reaction, rinse the substrate sequentially with the reaction solvent (e.g., dichloromethane), ethanol, and deionized water to remove any unreacted reagents.
-
Drying: Dry the initiator-functionalized substrate under a stream of nitrogen.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol describes a typical SI-ATRP procedure for growing polymer brushes from the initiator-modified surface.
-
Preparation of Polymerization Solution:
-
In a Schlenk flask, add the desired monomer (e.g., methyl methacrylate, styrene, or oligo(ethylene glycol) methyl ether methacrylate), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy)), and a solvent (e.g., toluene, anisole, or water/methanol mixture).
-
Add the catalyst, typically a copper(I) halide such as Cu(I)Br. The molar ratio of monomer:initiator (surface-bound):catalyst:ligand is a critical parameter that controls the polymerization kinetics and the properties of the resulting polymer brush.
-
Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
-
Polymerization:
-
Place the initiator-functionalized substrate in the deoxygenated polymerization solution under an inert atmosphere.
-
Carry out the polymerization at a specific temperature (ranging from room temperature to elevated temperatures, depending on the monomer and catalyst system) for a predetermined time.[7] The polymerization time will influence the final thickness of the polymer brush.
-
-
Termination and Cleaning:
-
Remove the substrate from the polymerization solution and expose it to air to terminate the polymerization by oxidation of the copper catalyst.
-
Thoroughly wash the substrate with a good solvent for the polymer (e.g., tetrahydrofuran, toluene) to remove any physisorbed polymer.
-
Rinse with ethanol and deionized water, then dry under a stream of nitrogen.
-
Characterization
Several analytical techniques can be employed to confirm the successful modification of the surface at each stage.
| Technique | Purpose |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the surface after initiator immobilization (presence of Bromine) and after polymerization.[2][8] |
| Contact Angle Goniometry | To measure the change in surface wettability after each modification step. |
| Ellipsometry | To measure the thickness of the initiator layer and the final polymer brush.[6][8] |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology and measure the thickness of the polymer brush.[2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface at each stage.[8] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the polymer chains after cleaving them from the surface.[9] |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from SI-ATRP experiments found in the literature.
| Monomer | Substrate | Catalyst/Ligand | Polymer Brush Thickness | Molecular Weight (kDa) | Polydispersity Index (PDI) |
| N,N'-dimethyl acrylamide | Silicon | - | Variable gradient | - | - |
| Poly(ethylene glycol) methyl ether methacrylate | Silicon | - | Variable gradient | - | - |
| Styrene | Graphene Oxide | - | Tunable | - | Low |
| Butyl acrylate | Graphene Oxide | - | Tunable | - | Low |
| Methyl methacrylate | Graphene Oxide | - | Tunable | - | Low |
| Oligo(ethylene glycol) methyl ether methacrylate | Gold | CuBr/CuBr2/bpy | ~15 nm | - | - |
| Lauryl methacrylate | Silicon | - | - | Cleavable | - |
| Polystyrene | Silicon | - | - | Cleavable | - |
(Note: "-" indicates data not specified in the cited abstracts)
Signaling Pathway and Logical Relationship Diagrams
Caption: Initiator immobilization reaction scheme.
References
- 1. nbinno.com [nbinno.com]
- 2. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Item - Molecular-Weight Determination of Polymer Brushes Generated by SI-ATRP on Flat Surfaces - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for the Synthesis of Block Copolymers Using 2-Bromoisobutyryl Bromide as an Initiator Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of block copolymers utilizing 2-bromoisobutyryl bromide as a key reagent for initiator formation, primarily for Atom Transfer Radical Polymerization (ATRP). This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthesis workflows for producing well-defined block copolymers for a variety of applications, including drug delivery.
Introduction to this compound in Block Copolymer Synthesis
This compound is a highly reactive and efficient precursor for creating initiators used in controlled/living radical polymerization techniques, most notably ATRP.[1] Its acyl bromide functionality allows for straightforward reaction with hydroxyl or amine groups on various molecules to form ATRP initiators. This versatility enables the synthesis of a wide array of block copolymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1]
The general strategy involves a two-step process:
-
Initiator Synthesis: A molecule containing a hydroxyl or amine group is reacted with this compound to create a macroinitiator. This is a common method for preparing macroinitiators from polymers like polyethylene glycol (PEG) or hydroxyl-terminated poly(caprolactone) (PCL).
-
Block Copolymerization: The synthesized initiator is then used to polymerize a second monomer via ATRP to form the block copolymer.
This approach is widely employed in the development of novel materials for biomedical applications, such as drug delivery systems, due to the ability to precisely tailor the polymer's properties.[2]
Experimental Protocols
Synthesis of a Macroinitiator from a Hydroxyl-Terminated Polymer
This protocol describes the synthesis of a poly(ethylene glycol) (PEG)-based macroinitiator, a common first step in the creation of amphiphilic block copolymers for drug delivery applications.
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH)
-
This compound
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mPEG-OH in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 to 2 equivalents relative to mPEG-OH) to the solution.
-
Slowly add this compound (1.2 to 1.5 equivalents relative to mPEG-OH) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or ¹H NMR.
-
Once the reaction is complete, filter the solution to remove the triethylammonium bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the resulting mPEG-Br macroinitiator in cold anhydrous diethyl ether.
-
Dry the purified macroinitiator under vacuum.
Synthesis of an Amphiphilic Diblock Copolymer via ATRP
This protocol details the synthesis of a poly(ethylene glycol)-b-poly(N,N-dimethylaminoethyl methacrylate) (PEG-b-PDMAEMA) diblock copolymer, a pH-responsive polymer often explored for intracellular drug delivery.
Materials:
-
mPEG-Br macroinitiator (synthesized as in Protocol 2.1)
-
N,N-Dimethylaminoethyl methacrylate (DMAEMA) (purified by passing through a column of basic alumina to remove inhibitor)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy) as the ligand
-
Anisole or another suitable solvent
-
Methanol
-
Hexane
Procedure:
-
In a Schlenk flask, add the mPEG-Br macroinitiator and the desired amount of DMAEMA monomer.
-
Add the solvent (e.g., anisole).
-
In a separate Schlenk flask, add CuBr and the ligand (PMDETA or bpy) under an inert atmosphere.
-
Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere, transfer the monomer/macroinitiator solution to the flask containing the catalyst system via a cannula.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography (GC).
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer solution in a non-solvent such as cold hexane or a mixture of hexane and diethyl ether.
-
Redissolve the polymer in a minimal amount of a suitable solvent and re-precipitate.
-
Dry the final block copolymer under vacuum.
Quantitative Data Summary
The following tables summarize representative quantitative data for block copolymers synthesized using this compound-derived initiators.
| Block Copolymer | First Block Mₙ ( g/mol ) | Second Block Mₙ ( g/mol ) | Total Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| PS-b-PBA | 5,400 | 18,000 | 23,400 | 1.15 | [3] |
| PMMA-b-PBA | 7,600 | 25,000 | 32,600 | 1.20 | [3] |
| PCL-b-PDMAEMA | 2,600 | 9,100 | 11,700 | 1.34 | |
| pHEMA-b-PDMS-b-pHEMA | 1,400 (PDMS) | 2,300 (each pHEMA) | 6,000 | <1.5 |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index. Data is representative and may vary based on specific reaction conditions.
Visualizations
General Workflow for Block Copolymer Synthesis
Caption: General workflow for the two-step synthesis of block copolymers.
ATRP Catalytic Cycle
References
Application Notes and Protocols: Functionalization of Nanoparticles with 2-Bromoisobutyryl Bromide for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust and versatile technique for grafting well-defined polymer brushes onto the surfaces of nanoparticles. This "grafting-from" approach allows for precise control over polymer chain length, density, and architecture, enabling the tailored design of functional nanomaterials for a wide range of applications, including drug delivery, diagnostics, and advanced materials. A critical first step in SI-ATRP is the efficient immobilization of an ATRP initiator, such as 2-bromoisobutyryl bromide (BIBB), onto the nanoparticle surface. This document provides detailed protocols for the functionalization of nanoparticles with BIBB and their subsequent use in SI-ATRP.
Principle of the Method
The functionalization process typically involves a two-step procedure. First, the nanoparticle surface is modified to introduce reactive functional groups, commonly hydroxyl (-OH) or amine (-NH2) groups. For instance, silica nanoparticles inherently possess surface silanol (-Si-OH) groups, while other nanoparticles may require surface modification. These functional groups then react with this compound, an acyl bromide, to form a stable ester or amide linkage, respectively. This covalently attaches the ATRP initiator to the nanoparticle surface, creating a "macroinitiator" ready for polymer chain growth. The density of the immobilized initiator is a crucial parameter that influences the grafting density of the resulting polymer brushes.
Experimental Protocols
This section details the protocols for the functionalization of silica nanoparticles with this compound and the subsequent surface-initiated ATRP of a model monomer.
Protocol 1: Synthesis of Amine-Functionalized Silica Nanoparticles (Si@NH2)
This protocol describes the synthesis of silica nanoparticles followed by their functionalization with amine groups using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
Procedure:
-
Silica Nanoparticle Synthesis (Stöber Method):
-
In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
While stirring vigorously, rapidly add a solution of TEOS in ethanol.
-
Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation, wash repeatedly with ethanol and deionized water, and dry under vacuum.
-
-
Amine Functionalization:
-
Disperse the dried silica nanoparticles in anhydrous toluene by sonication.
-
Add APTES to the nanoparticle suspension.
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.
-
Cool the reaction to room temperature and collect the amine-functionalized nanoparticles (Si@NH2) by centrifugation.
-
Wash the particles extensively with toluene and ethanol to remove unreacted APTES.
-
Dry the Si@NH2 nanoparticles under vacuum.
-
Protocol 2: Immobilization of ATRP Initiator (Si@Initiator)
This protocol details the reaction of amine-functionalized silica nanoparticles with this compound to create the ATRP macroinitiator.
Materials:
-
Amine-functionalized silica nanoparticles (Si@NH2)
-
This compound (BIBB)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Suspend the Si@NH2 nanoparticles in anhydrous THF in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine (TEA) to the suspension, which acts as a base to neutralize the HBr byproduct.
-
Slowly add this compound dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours.[1]
-
Quench the reaction by adding a small amount of methanol.
-
Collect the initiator-functionalized nanoparticles (Si@Initiator) by centrifugation.
-
Wash the particles thoroughly with THF and ethanol to remove any unreacted reagents and byproducts.
-
Dry the Si@Initiator nanoparticles under vacuum.
Protocol 3: Surface-Initiated ATRP of a Monomer (e.g., N-isopropylacrylamide - NIPAM)
This protocol describes a typical SI-ATRP procedure from the initiator-functionalized nanoparticles.
Materials:
-
Initiator-functionalized silica nanoparticles (Si@Initiator)
-
Monomer (e.g., N-isopropylacrylamide, NIPAM)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA or Me6TREN)
-
Solvent (e.g., 2-propanol, methanol/water mixture)
Procedure:
-
In a Schlenk flask, add the Si@Initiator nanoparticles, the monomer (NIPAM), and the solvent.
-
Add the ligand (PMDETA) to the mixture.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a positive pressure of nitrogen, add the catalyst (CuBr).
-
Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the desired polymerization time.[1]
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent and collect the polymer-grafted nanoparticles by centrifugation.
-
Wash the nanoparticles extensively to remove the catalyst and unreacted monomer. This can be done by repeated centrifugation and redispersion cycles or by dialysis.
-
Dry the final polymer-grafted nanoparticles under vacuum.
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful functionalization and polymerization. Key techniques and the data they provide are summarized below.
| Characterization Technique | Parameter Measured | Typical Results for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups | Appearance of amide I and II bands after initiator immobilization; characteristic polymer peaks after ATRP.[1] |
| Thermogravimetric Analysis (TGA) | Grafting density of initiator and polymer | Stepwise weight loss corresponding to the organic components on the nanoparticle surface.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Detection of bromine and nitrogen after initiator immobilization. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Increase in hydrodynamic diameter after each functionalization step. |
| Elemental Analysis | Weight percentage of key elements (C, H, N, Br) | Calculation of initiator and polymer grafting density based on elemental content.[1] |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight and polydispersity of grafted polymer | Requires cleaving the polymer from the nanoparticle surface. Provides information on the control of the polymerization.[2][3] |
Table 1: Example Quantitative Data for Nanoparticle Functionalization and SI-ATRP
| Sample | Initiator Density (chains/nm²) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Grafting Density (chains/nm²) |
| PS-g-BaTiO3 (Normal ATRP) | - | 83,900 | 1.5-1.7 | 0.067 |
| PMMA-g-BaTiO3 (Normal ATRP) | - | 230,000 | 1.5-1.7 | 0.015 |
| PS-g-BaTiO3 (ARGET ATRP with Sacrificial Initiator) | - | 37,870 | 1.259 | - |
| PMMA-g-BaTiO3 (ARGET ATRP with Sacrificial Initiator) | - | 44,620 | 1.263 | 0.071 |
Data adapted from a study on BaTiO3 nanoparticles.[2][3]
Visualizations
Caption: Experimental workflow for nanoparticle functionalization and SI-ATRP.
Caption: Immobilization of this compound onto an amine-functionalized nanoparticle.
Caption: Simplified signaling pathway of surface-initiated ATRP.
References
- 1. Nanohybrid polymer brushes on silica for bioseparation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C6TB00241B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Functional Polymers with 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of functional polymers, specifically poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), using 2-bromoisobutyryl bromide and its derivatives as initiators via Atom Transfer Radical Polymerization (ATRP). These polymers have significant applications in the biomedical field, including drug delivery systems.
Introduction
Functional polymers are macromolecules engineered with specific chemical groups that impart desired properties and functions.[1][2] this compound is a highly effective and widely used initiator for ATRP, a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low polydispersity.[3][4][5] This level of control is crucial for applications in drug development, where polymer characteristics directly impact drug loading, release kinetics, and biocompatibility.[3][4]
This guide will detail the step-by-step protocols for synthesizing PHEMA, a hydrophilic and biocompatible polymer, and PDMAEMA, a pH-responsive polymer often used in drug and gene delivery.[1][6]
Synthesis of Functional Polymers via Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile method for polymer synthesis that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. This process allows for the controlled growth of polymer chains.[1]
Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA)
This protocol is adapted from a typical ATRP synthesis of PHEMA.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA) (monomer)
-
Ethyl 2-bromoisobutyrate (EBiB) or this compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Methanol and 2-butanone (solvents)
-
Argon gas
-
Schlenk flask and other standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under an argon atmosphere, add the desired amounts of HEMA, PMDETA, methanol, and 2-butanone to the flask.
-
Subject the mixture to another three freeze-pump-thaw cycles.
-
Inject the initiator (EBiB or this compound) into the flask to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature and stir.
-
After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., tetrahydrofuran).
-
Purify the polymer by precipitating it in a non-solvent (e.g., hexane) and drying it under vacuum.
Quantitative Data for PHEMA Synthesis:
| Parameter | Condition 1 | Condition 2 |
| Monomer | HEMA | HEMA |
| Initiator | EBiB | EBiB |
| Catalyst | CuBr | CuBr |
| Ligand | PMDETA | PMDETA |
| Solvent | Methanol/2-Butanone | Methanol/2-Butanone |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100 : 1 : 1 : 2 | 200 : 1 : 1 : 2 |
| Temperature (°C) | 50 | 60 |
| Time (h) | 4 | 6 |
| Molecular Weight (Mn, g/mol ) | ~15,000 | ~28,000 |
| Polydispersity (Đ) | < 1.3 | < 1.4 |
Note: These are representative conditions. Actual results may vary.
Protocol 2: Synthesis of Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)
This protocol outlines a typical ATRP synthesis of PDMAEMA.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA) (monomer)
-
Ethyl 2-bromoisobutyrate (EBiB) or this compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)
-
Dichlorobenzene or other suitable solvent
-
Argon gas
-
Schlenk flask and other standard laboratory glassware
Procedure:
-
In a dry Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask and deoxygenate using three freeze-pump-thaw cycles.
-
Under an argon atmosphere, add the solvent, DMAEMA, and HMTETA to the flask.
-
Perform three more freeze-pump-thaw cycles on the reaction mixture.
-
Inject the initiator to commence the polymerization.
-
Immerse the flask in a thermostated oil bath at the desired temperature with stirring.
-
After the specified time, terminate the polymerization by exposing the mixture to air.
-
Dilute the polymer with a suitable solvent and purify by precipitation in a non-solvent (e.g., cold hexane).
-
Dry the resulting polymer under vacuum.
Quantitative Data for PDMAEMA Synthesis:
| Parameter | Condition 1 | Condition 2 |
| Monomer | DMAEMA | DMAEMA |
| Initiator | EBiB | EBiB |
| Catalyst | CuBr | CuBr |
| Ligand | HMTETA | HMTETA |
| Solvent | Dichlorobenzene | Anisole |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100 : 1 : 1 : 1 | 150 : 1 : 1 : 1 |
| Temperature (°C) | 50 | 50 |
| Time (h) | 2 | 3 |
| Molecular Weight (Mn, g/mol ) | ~16,000 | ~24,000 |
| Polydispersity (Đ) | < 1.2 | < 1.3 |
Note: These are representative conditions. Actual results may vary. [1]
Application in Drug Delivery: PDMAEMA for Doxorubicin Delivery
PDMAEMA is a pH-responsive polymer that can be formulated into nanoparticles to encapsulate and deliver anticancer drugs like doxorubicin. [12] The polymer is protonated in the acidic environment of tumor tissues or endosomes, leading to the destabilization of the nanoparticle and the release of the drug. [11, 12]
Doxorubicin is a widely used chemotherapeutic agent that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cancer cell apoptosis. [3, 6]
Characterization of Functional Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
Conclusion
The use of this compound as an initiator in ATRP provides a robust and versatile platform for the synthesis of well-defined functional polymers like PHEMA and PDMAEMA. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in the fields of polymer chemistry and drug development, enabling the creation of advanced materials for biomedical applications.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Promising Nanocarrier for Doxorubicin and siRNA Co-delivery by PDMAEMA-based Amphiphilic Nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Bromoisobutyryl Bromide in Synthesizing Biocompatible Polymers for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The precise engineering of polymeric materials is fundamental to advancing drug delivery systems. 2-Bromoisobutyryl bromide (BIBB) is a highly efficient and widely used initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[1][2] ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers, which are ideal for creating sophisticated drug delivery vehicles.[3][4][5] This document provides detailed protocols and application notes on the use of BIBB to functionalize biocompatible polymers like Poly(ethylene glycol) (PEG), preparing them as macroinitiators for the synthesis of advanced drug delivery systems.[3][6]
Section 1: Synthesis of ATRP Macroinitiators from Biocompatible Polymers
A common strategy in building block copolymers for drug delivery is to first create a macroinitiator from a hydrophilic and biocompatible polymer, such as PEG.[3] This involves converting a terminal hydroxyl group into an ATRP-active initiator site using this compound.[6]
Experimental Protocol 1: Synthesis of PEG-Macroinitiator
This protocol details the conversion of Poly(ethylene glycol) monomethyl ether (mPEG-OH) to a PEG-macroinitiator (mPEG-Br) using this compound. The procedure is adapted from established methods.[7]
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG, Mn = 5000 g/mol )
-
This compound (BIBB)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (N2 or Ar).
-
Reactant Setup: In a round-bottom flask, dissolve mPEG (e.g., 5 g, 1.0 mmol) and freshly distilled triethylamine (e.g., 131 mg, 1.3 mmol) in anhydrous THF (30 mL).[7]
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Initiator Addition: Slowly add a solution of this compound (e.g., 360 mg, 1.2 mmol) in anhydrous THF (20 mL) to the cooled mPEG solution via a dropping funnel over 30 minutes.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50°C and stir for 12 hours.[7]
-
Purification:
-
Cool the reaction mixture to room temperature. Precipitated triethylammonium bromide salts will be visible.
-
Filter off the precipitated salts.
-
Concentrate the filtrate by evaporating the THF under reduced pressure.
-
The resulting product is the PEG-macroinitiator (mPEG-Br). Further purification can be done by precipitation in cold diethyl ether.
-
Visualization of Macroinitiator Synthesis Workflow:
Caption: Workflow for synthesizing a PEG-Br macroinitiator using BIBB.
Section 2: ATRP for Block Copolymer Synthesis
The synthesized macroinitiator (e.g., mPEG-Br) is subsequently used to initiate the polymerization of a second monomer, creating an amphiphilic block copolymer. These copolymers are essential for forming drug-carrying nanoparticles.[3][6]
Experimental Protocol 2: Synthesis of PEG-b-Poly(glycidyl methacrylate) (PEG-b-PGMA)
This protocol describes the synthesis of a diblock copolymer using the mPEG-Br macroinitiator.
Materials:
-
mPEG-Br macroinitiator (from Protocol 1)
-
Glycidyl methacrylate (GMA), monomer
-
4,4′-Dinonyl-2,2′-dipyridyl (dNbpy), ligand
-
Copper(I) bromide (CuBr), catalyst
-
Anisole, solvent
-
Schlenk tube
-
Nitrogen or Argon gas supply
Procedure:
-
Reactant Setup: In a Schlenk tube, combine the mPEG-macroinitiator (e.g., 1 g, 0.19 mmol), glycidyl methacrylate (e.g., 2.92 g, 20.5 mmol), and 4,4′-dinonyl-2,2′-dipyridyl (e.g., 192 mg, 0.47 mmol) in anisole (5 mL).[7]
-
Deoxygenation: Seal the Schlenk tube and purge the solution with N2 or Ar gas for at least 40 minutes to remove oxygen, which can terminate the radical polymerization.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Cu(I)Br catalyst (e.g., 27 mg, 0.19 mmol) to the reaction mixture.
-
Polymerization: Place the sealed tube in a preheated oil bath at a specified temperature (e.g., 60-90°C) and stir. The reaction time can vary from a few hours to 24 hours, depending on the desired molecular weight.
-
Termination: To stop the polymerization, cool the tube to room temperature and expose the mixture to air. This oxidizes the Cu(I) catalyst to Cu(II), quenching the reaction.
-
Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent like cold hexane or methanol.
Visualization of ATRP Workflow:
Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).
Section 3: Polymer Characterization & Data
Characterization is crucial to confirm the successful synthesis and to determine the properties of the polymers.[8] Key techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis.[7][8]
| Polymer Sample | Description | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| mPEG-Br | PEG Macroinitiator | 6,300 | 7,800 | 1.23 | [7] |
| PEG-b-PGMA | Diblock Copolymer | 41,100 | 53,300 | 1.29 | [7] |
-
Mn: Number-average molecular weight.
-
Mw: Weight-average molecular weight.
-
PDI: Polydispersity Index, a measure of the uniformity of polymer chain lengths. A value close to 1.0 indicates high uniformity.
Section 4: Application in Drug Delivery
Amphiphilic block copolymers, like those synthesized above, can self-assemble in aqueous solutions to form core-shell nanostructures such as micelles or polymersomes.[9][10] The hydrophobic block forms the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG block forms the outer shell, providing biocompatibility and stability in circulation.[10][11]
Protocol 3: Nanoparticle Formulation and Drug Loading
This is a general protocol for formulating drug-loaded nanoparticles via self-assembly.
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-PGMA)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., THF, DMF, or DMSO)
-
Aqueous solution (e.g., deionized water, PBS buffer)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve the block copolymer and the hydrophobic drug in a minimal amount of a water-miscible organic solvent.
-
Self-Assembly: Add this organic solution dropwise into a vigorously stirring aqueous solution. This rapid change in solvent polarity induces the self-assembly of the polymer into nanoparticles, entrapping the drug within the hydrophobic cores.
-
Solvent Removal: Stir the resulting nanoparticle suspension for several hours to allow the organic solvent to evaporate.
-
Purification: Transfer the suspension to a dialysis bag and dialyze against a large volume of deionized water or buffer for 24-48 hours, with several changes of the external medium. This removes any remaining organic solvent and unloaded, free drug.
-
Characterization: The resulting drug-loaded nanoparticles can be characterized for size, morphology (DLS, TEM), drug loading content (DLC), and encapsulation efficiency (EE).
Visualization of Drug Delivery System Formulation:
Caption: Formulation of drug-loaded nanoparticles via self-assembly.
Section 5: Biocompatibility and Cytotoxicity Assessment
Before any clinical application, the biocompatibility of the polymer-based drug delivery system must be rigorously evaluated.[12][13] Cytotoxicity assays are fundamental in-vitro tests to determine if a material has toxic effects on living cells.[14][15]
Protocol 4: Overview of In-Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the cytotoxicity of the synthesized polymer nanoparticles.
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active metabolism can reduce the tetrazolium dye MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed a specific cell line (e.g., HeLa, HEK 293) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[16]
-
Treatment: Prepare serial dilutions of the polymer nanoparticles (both empty and drug-loaded) in cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Include positive (e.g., a known toxin) and negative (cells with medium only) controls.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals, producing a colored solution.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the negative control. Plot cell viability versus nanoparticle concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization of Overall Workflow:
Caption: Logical workflow from polymer synthesis to preclinical evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 3. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication | MDPI [mdpi.com]
- 9. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
Modifying Natural Polymers with 2-Bromoisobutyryl Bromide for Enhanced Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural polymers, such as cellulose, chitosan, and starch, are abundant, biodegradable, and biocompatible, making them attractive materials for a wide range of applications, including drug delivery, tissue engineering, and smart materials. However, their inherent properties, such as poor solubility in common organic solvents and limited functionality, can restrict their use. Chemical modification of these natural polymers is a powerful strategy to overcome these limitations and enhance their performance.
One of the most effective methods for modifying natural polymers is through the use of 2-bromoisobutyryl bromide (BIBB). This reagent readily reacts with the hydroxyl and amine groups present in natural polymers, introducing an initiator site for Atom Transfer Radical Polymerization (ATRP).[1][2] ATRP is a controlled/"living" radical polymerization technique that allows for the precise synthesis of well-defined polymer brushes on the surface of the natural polymer backbone.[1] This "grafting from" approach enables the tailoring of the polymer's properties by controlling the length, density, and composition of the grafted polymer chains. The resulting graft copolymers exhibit significantly enhanced properties, including improved thermal stability, altered mechanical characteristics, and controlled drug release profiles, opening up new possibilities for their application in advanced biomedical and pharmaceutical fields.
Enhanced Properties of Modified Natural Polymers
The modification of natural polymers with this compound followed by ATRP grafting of various monomers leads to significant improvements in their physicochemical properties. These enhancements are crucial for their application in drug delivery and other biomedical fields.
Quantitative Data Summary
The following table summarizes the key quantitative data on the enhanced properties of natural polymers modified with this compound and subsequent polymer grafting.
| Natural Polymer | Grafted Polymer | Degree of Substitution (DS) of Initiator | Grafting Ratio/Efficiency | Change in Thermal Stability (Td,onset) | Change in Mechanical Properties | Controlled Drug Release Profile |
| Cellulose | Polystyrene (PS) | 0.15 - 0.75 | Grafting efficiency up to 80% | Increased by ~50 °C | Increased tensile strength and modulus | Sustained release of hydrophobic drugs |
| Cellulose | Poly(N-isopropylacrylamide) (PNIPAAm) | 0.2 - 0.5 | Grafting ratio up to 60% | Increased by ~30 °C | Thermo-responsive swelling/deswelling behavior | Temperature-triggered drug release |
| Chitosan | Poly(N-isopropylacrylamide) (PNIPAAm) | Not specified | Grafting efficiency of 40% | Increased thermal stability | pH and temperature sensitivity | pH and thermo-responsive drug delivery |
| Starch | Polystyrene (PS) | 0.1 - 0.4 | Grafting ratio up to 120% | Increased by ~40 °C | Improved film-forming properties | Not specified |
| Starch | Poly(methyl methacrylate) (PMMA) | 0.1 - 0.4 | Grafting ratio up to 100% | Increased by ~35 °C | Enhanced viscosity stability of paste | Not specified |
Note: The data presented is a compilation from multiple sources and may vary depending on the specific reaction conditions and the molecular weight of the grafted polymers.
Experimental Protocols
Detailed methodologies for the modification of common natural polymers with this compound are provided below. These protocols serve as a starting point for researchers to develop their own specific procedures.
Protocol 1: Modification of Cellulose with this compound
Objective: To introduce ATRP initiator sites onto the cellulose backbone.
Materials:
-
Microcrystalline cellulose (MCC)
-
This compound (BIBB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine
-
Methanol
-
Acetone
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Drying of Cellulose: Dry the microcrystalline cellulose in a vacuum oven at 80°C for 24 hours to remove any moisture.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the dried cellulose (e.g., 1 g) in anhydrous DMF (e.g., 20 mL).
-
Addition of Pyridine: Add anhydrous pyridine (e.g., 5 mL) to the suspension and stir for 30 minutes at room temperature. Pyridine acts as a base to neutralize the HBr formed during the reaction.
-
Initiator Addition: Cool the flask in an ice bath. Slowly add this compound (e.g., 3 mL) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under a nitrogen atmosphere.
-
Purification:
-
Precipitate the modified cellulose by pouring the reaction mixture into an excess of methanol (e.g., 200 mL).
-
Filter the product and wash it sequentially with methanol, acetone, and water to remove unreacted reagents and byproducts.
-
Repeat the washing steps until the filtrate is neutral.
-
-
Drying: Dry the resulting cellulose macroinitiator (Cellulose-Br) in a vacuum oven at 50°C to a constant weight.
-
Characterization: The degree of substitution (DS) of the bromo-initiator can be determined by elemental analysis (bromine content) or titration methods.
Protocol 2: Modification of Chitosan with this compound
Objective: To functionalize chitosan with ATRP initiator groups.
Materials:
-
Chitosan (low molecular weight)
-
This compound (BIBB)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous triethylamine (TEA)
-
Methanol
-
Acetone
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Dissolution of Chitosan: Dissolve chitosan (e.g., 1 g) in anhydrous NMP (e.g., 50 mL) under a nitrogen atmosphere. This may require stirring for several hours.
-
Addition of Base: Add anhydrous triethylamine (e.g., 4 mL) to the chitosan solution and stir for 30 minutes. TEA acts as a base to neutralize the HBr byproduct.
-
Initiator Addition: Cool the reaction mixture in an ice bath. Add this compound (e.g., 2.5 mL) dropwise to the stirred solution.
-
Reaction: Maintain the reaction at 0°C for 1 hour, and then allow it to warm to room temperature and stir for 48 hours under a nitrogen atmosphere.
-
Purification:
-
Precipitate the modified chitosan by adding the reaction mixture to an excess of cold methanol (e.g., 400 mL).
-
Collect the precipitate by filtration and redissolve it in a small amount of dilute acetic acid solution (e.g., 1%).
-
Purify the product by dialysis against deionized water for 3 days, changing the water frequently.
-
-
Drying: Lyophilize the dialyzed solution to obtain the chitosan macroinitiator (Chitosan-Br) as a white solid.
-
Characterization: The degree of substitution can be determined using ¹H NMR spectroscopy by comparing the integral of the chitosan protons with the integral of the methyl protons of the isobutyryl group.
Protocol 3: Modification of Starch with this compound
Objective: To prepare a starch-based macroinitiator for ATRP.
Materials:
-
Corn starch
-
This compound (BIBB)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous pyridine
-
Ethanol
-
Acetone
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Centrifuge
Procedure:
-
Drying of Starch: Dry the starch in a vacuum oven at 100°C for 24 hours.
-
Dissolution of Starch: Dissolve the dried starch (e.g., 2 g) in anhydrous DMSO (e.g., 40 mL) by heating to 80°C with stirring under a nitrogen atmosphere until a clear solution is obtained.
-
Addition of Pyridine: Cool the solution to room temperature and add anhydrous pyridine (e.g., 10 mL). Stir for 30 minutes.
-
Initiator Addition: Cool the flask in an ice bath. Slowly add this compound (e.g., 5 mL) dropwise to the stirred solution.
-
Reaction: Keep the reaction at 0°C for 1 hour and then stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Purification:
-
Precipitate the product by pouring the reaction mixture into an excess of ethanol (e.g., 300 mL).
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with ethanol and acetone to remove impurities.
-
-
Drying: Dry the starch macroinitiator (Starch-Br) in a vacuum oven at 40°C overnight.
-
Characterization: The degree of substitution can be determined by elemental analysis for bromine content.
Visualization of Workflows and Pathways
Experimental Workflow: Modification of Natural Polymers and "Grafting From" ATRP
The following diagram illustrates the general workflow for modifying a natural polymer with this compound and subsequently using it as a macroinitiator for Atom Transfer Radical Polymerization (ATRP) to grow polymer brushes.
Caption: Workflow for modifying natural polymers and subsequent ATRP.
Cellular Uptake and Intracellular Drug Release Pathway
This diagram illustrates a plausible pathway for the cellular uptake of a natural polymer-based drug delivery system and the subsequent intracellular release and action of a model anticancer drug, Doxorubicin.
Caption: Cellular uptake and Doxorubicin's mechanism of action.
Logical Relationship: Property Enhancement through Modification
This diagram outlines the logical progression from the initial properties of natural polymers to the enhanced functionalities achieved through chemical modification with this compound and subsequent graft polymerization.
Caption: Logical flow of property enhancement via modification.
Conclusion
The modification of natural polymers with this compound serves as a versatile and efficient platform for creating advanced functional materials. The ability to initiate ATRP from the natural polymer backbone allows for the precise engineering of their properties, leading to significant enhancements in thermal stability, mechanical strength, and the ability to control the release of therapeutic agents. The detailed protocols and conceptual diagrams provided in these application notes are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the vast potential of these modified biopolymers in their respective fields.
References
The Role of 2-Bromoisobutyryl Bromide in the Synthesis of Stimuli-Responsive Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of stimuli-responsive polymers utilizing 2-bromoisobutyryl bromide. These "smart" polymers can undergo significant conformational and chemical changes in response to external stimuli such as temperature and pH, making them highly valuable for a range of biomedical applications, including controlled drug delivery and tissue engineering. This compound is a key reagent, primarily used to introduce initiating sites for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and molecular weights.[1][2]
Application Notes
Stimuli-responsive polymers are at the forefront of advanced materials science, offering dynamic control over their physical and chemical properties.[3] this compound is instrumental in the "grafting from" approach for synthesizing polymer brushes on various surfaces. This method, known as Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), allows for the growth of high-density polymer chains from a substrate, creating surfaces with tunable properties.[4][5]
Key Applications:
-
Controlled Drug Delivery: Polymeric nanocarriers that respond to the physiological conditions of a target site, such as the acidic tumor microenvironment or the reductive intracellular environment, can release their therapeutic payload in a controlled and targeted manner.[2][6][7]
-
Tissue Engineering: Thermo-responsive polymer coatings can be used as "smart" surfaces for cell culture, allowing for the non-enzymatic detachment of cell sheets by simply changing the temperature.[4]
-
Biosensing: The conformational changes of stimuli-responsive polymers can be harnessed to create sensitive biosensors that detect changes in their environment.
-
Smart Coatings: These polymers can be used to create surfaces with tunable wettability, adhesion, and lubricity.[8]
Thermo-Responsive Polymers: Poly(N-isopropylacrylamide) (PNIPAAm)
PNIPAAm is a well-studied thermo-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions.[4] Below this temperature, the polymer is hydrophilic and soluble in water, while above the LCST, it becomes hydrophobic and collapses. This transition is reversible and can be utilized for various applications.
pH-Responsive Polymers: Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)
PDMAEMA is a cationic polymer that is responsive to changes in pH.[9] The tertiary amine groups in its side chains become protonated at acidic pH, leading to electrostatic repulsion and swelling of the polymer chains. At basic pH, the polymer is deprotonated and collapses. This behavior is particularly useful for designing drug delivery systems that target acidic environments like tumors or endosomes.[1][10]
Experimental Protocols
The following are detailed protocols for the synthesis of thermo-responsive and pH-responsive polymer brushes on silicon substrates using SI-ATRP, where this compound is used to create the initiator layer.
Protocol 1: Synthesis of Thermo-Responsive PNIPAAm Brushes
This protocol is adapted from methodologies for surface-initiated ARGET-ATRP, which allows for polymerization in the presence of air.[4]
1. Substrate Preparation (Silicon Wafers):
-
Clean silicon wafers by sonicating in a solution of HCl (98%) and methanol (1:1 by volume) for 30 minutes.
-
Rinse with deionized (DI) water.
-
Immerse in concentrated H₂SO₄ (98%) for 30 minutes.
-
Rinse thoroughly with DI water and dry with a stream of nitrogen.
2. Initiator Immobilization:
-
Place the cleaned and dried silicon wafers in a staining jar.
-
Prepare a 4 mM solution of (3-trimethoxysilyl)propyl 2-bromo-2-methylpropionate (an ATRP initiator silane) in anhydrous toluene.
-
Immerse the wafers in the initiator solution at 25°C for at least 12 hours to form a self-assembled monolayer (SAM).
-
Rinse the wafers three times with toluene and dry under a stream of nitrogen.
3. Surface-Initiated ARGET-ATRP of NIPAAm:
-
In a grooved beaker, place the initiator-grafted wafers and a small stir bar.
-
Prepare a solution containing:
-
0.75 M N-isopropylacrylamide (NIPAAm) monomer
-
0.4 mM Cu(II)Br₂
-
0.7 mM N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand
-
Dissolve the above in 30 mL of a 1:1 (by volume) mixture of DI water and methanol.
-
-
Initiate the polymerization by adding 8 mM of ascorbic acid (as a reducing agent) to the mixture.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 10-60 minutes). The thickness of the polymer brush will depend on the polymerization time.
-
After polymerization, remove the samples and sequentially rinse with acetone, methanol, and DI water.
-
Dry the PNIPAAm-grafted wafers under a stream of nitrogen.
Protocol 2: Synthesis of pH-Responsive PDMAEMA Brushes
This protocol describes a typical SI-ATRP procedure for grafting PDMAEMA brushes from a silicon substrate.[1]
1. Substrate Preparation:
-
Follow the same procedure as in Protocol 1 for cleaning silicon wafers.
2. Initiator Immobilization using this compound:
-
Functionalize the cleaned silicon wafers with an amine-terminated silane, such as (3-aminopropyl)triethoxysilane (APTES), by vapor deposition or solution deposition.
-
For solution deposition, immerse the wafers in a 1% (v/v) solution of APTES in dry toluene for 1 hour, then rinse with toluene and bake at 110°C for 30 minutes.
-
In a flask under an inert atmosphere (e.g., argon), place the amine-functionalized wafers.
-
Add a solution of dry dichloromethane (DCM) containing triethylamine (TEA) (e.g., 0.4 M).
-
Cool the flask in an ice bath and add this compound (e.g., 0.4 M) dropwise.[11]
-
Let the reaction proceed for at least 2 hours, then rinse the wafers with DCM and ethanol, and dry under a stream of nitrogen.
3. Surface-Initiated ATRP of DMAEMA:
-
Place the initiator-coated substrates in a Schlenk flask.
-
In a separate Schlenk flask, prepare the polymerization solution by dissolving the monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), and a solvent mixture (e.g., DMSO).[1]
-
Bubble argon through the monomer solution for at least 30 minutes to remove oxygen.
-
In another Schlenk flask, add the catalyst, Cu(I)Br, and the ligand, 2,2'-bipyridine.[1] Evacuate and backfill with argon three times.
-
Cannulate the deoxygenated monomer solution into the flask containing the catalyst and ligand, and stir until a homogeneous complex forms.
-
Transfer this solution to the flask containing the initiator-coated substrates.
-
Carry out the polymerization at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2 hours).[1]
-
After polymerization, remove the substrates, wash thoroughly with ethanol, and dry under a stream of nitrogen.
Data Presentation
The following tables summarize quantitative data for stimuli-responsive polymers synthesized using ATRP initiated by this compound derivatives.
Table 1: Molecular Weight and Polydispersity of PNIPAAm Synthesized via ARGET-ATRP in Solution [4]
| Polymerization Time (min) | Number-Average Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |
| 0.5 | 14,052 | 1.035 |
| 1.0 | 25,680 | 1.041 |
| 2.0 | 54,320 | 1.090 |
| 5.0 | 102,500 | 1.210 |
| 10.0 | 148,900 | 1.350 |
| 12.0 | 151,200 | 1.400 |
Table 2: Thermo-Responsive Properties of PNIPAAm Brushes [4]
| Property | Temperature < LCST (22°C) | Temperature > LCST (45°C) |
| Water Contact Angle (θ) | 28° ± 0.2° | 47° ± 0.9° |
| State of Polymer | Hydrophilic, Swollen | Hydrophobic, Collapsed |
Table 3: pH-Responsive Properties of PDMAEMA Brushes in Nanofluidic Channels [1]
| Condition | Brush Thickness (Total) | Dense Brush Region | Dilute Brush Region |
| pH 10 (Collapsed) | 152 ± 7 nm | ≈ 112 nm | ≈ 40 nm |
| pH 4 (Swollen) | 175 ± 6 nm | ≈ 105 nm | ≈ 70 nm |
Visualizations
Experimental Workflow for SI-ATRP
The following diagram illustrates the general workflow for synthesizing stimuli-responsive polymer brushes on a substrate using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).
Signaling Pathway for pH-Responsive Drug Delivery
This diagram illustrates the conceptual signaling pathway for a pH-responsive polymer nanoparticle designed for targeted drug delivery to a tumor microenvironment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. ARGET–ATRP Synthesis and Characterization of PNIPAAm Brushes for Quantitative Cell Detachment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stimuli Response of Cationic Polymer Brush Prepared by ATRP: Application in Peptide Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: ATRP Initiated by 2-Bromoisobutyryl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-bromoisobutyryl bromide as an initiator in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization is slow or stalls at low conversion. What are the potential causes?
A1: Slow or stalled polymerizations can result from several factors related to the initiator and catalyst system.
-
Initiator Purity: this compound is highly reactive and susceptible to hydrolysis.[1] Impurities, such as isobutyric acid or other acidic species, can protonate the amine ligand of the copper catalyst, reducing its effectiveness.
-
Catalyst Oxidation: The Cu(I) activator is sensitive to oxygen. Inadequate deoxygenation of the reaction mixture will lead to the oxidation of Cu(I) to the inactive Cu(II) deactivator, slowing down or inhibiting the polymerization.
-
Ligand Choice: The choice of ligand significantly impacts catalyst activity. For bulky monomers, a less active catalyst (e.g., with PMDETA as the ligand) might lead to slow initiation and propagation.[2]
Troubleshooting Steps:
-
Verify Initiator Quality: Use freshly distilled or newly purchased this compound. Store it under an inert atmosphere and away from moisture.
-
Improve Deoxygenation: Ensure all components (monomer, solvent, initiator, and ligand) are thoroughly deoxygenated by several freeze-pump-thaw cycles or by purging with a high-purity inert gas (Argon or Nitrogen) for an extended period.
-
Optimize Catalyst System: For challenging monomers, consider using a more active catalyst system, such as one with a more electron-donating ligand like Me6TREN, which can increase the polymerization rate.[2]
Q2: The molecular weight distribution (MWD) of my polymer is broad (high Ð > 1.3), or I observe a bimodal/shouldered GPC trace. What side reactions could be causing this?
A2: A broad or multimodal MWD is a clear indicator of loss of control over the polymerization, often due to side reactions involving the initiator or propagating chains.
-
Slow Initiation: If the initiation from this compound is slower than propagation, new chains will be formed throughout the polymerization, leading to a mixture of chains of different lengths and a broad MWD.
-
Termination Reactions: Irreversible termination of growing polymer chains, either by radical coupling (combination) or disproportionation, leads to "dead" polymers and a broadening of the MWD.[3] For acrylates, termination by combination can lead to a shoulder at twice the molecular weight of the main peak in the GPC trace.[4][5]
-
Chain Transfer: Transfer of the radical to the solvent, monomer, or polymer can initiate new chains with different growth times, resulting in a broader MWD.
-
Elimination of the Halogen End-Group: The tertiary bromide at the chain end can undergo elimination, particularly at elevated temperatures or in polar solvents, to form an unsaturated chain end that can no longer propagate.[3] This leads to a population of dead chains and a broadening of the MWD.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad or bimodal molecular weight distributions.
Q3: I am observing a loss of end-group fidelity in my polymer. What is the likely cause?
A3: Loss of the terminal bromine atom is a common issue and can occur through several pathways.
-
Elimination Reaction: As mentioned, the tertiary bromide at the chain end can be eliminated via an E2 mechanism, especially when using a basic ligand or at higher temperatures. This results in an unsaturated, non-functional chain end.
-
Nucleophilic Substitution by Ligand: Amine-based ligands, such as PMDETA, are nucleophilic and can potentially displace the terminal bromine via a nucleophilic substitution reaction. This is more likely to occur at higher temperatures and with prolonged reaction times.
-
Hydrolysis: If water is present in the reaction, the terminal alkyl bromide can undergo hydrolysis, replacing the bromine with a hydroxyl group.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many side reactions, including elimination and nucleophilic substitution, are accelerated at higher temperatures.[3]
-
Choose a Less Basic/Nucleophilic Ligand: If nucleophilic substitution is suspected, consider using a ligand with lower basicity and nucleophilicity.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to minimize hydrolysis of the initiator and the polymer chain ends.
Common Side Reaction Mechanisms
The following diagrams illustrate the mechanisms of common side reactions encountered when using this compound as an ATRP initiator.
1. Hydrolysis of this compound
The acyl bromide is highly susceptible to hydrolysis, which can consume the initiator and introduce acidic impurities that interfere with the catalyst.
Caption: Mechanism of hydrolysis of the this compound initiator.
2. Elimination of the Propagating Chain End
The tertiary bromide at the propagating chain end can undergo an E2 elimination reaction, particularly in the presence of basic ligands or at elevated temperatures.
Caption: E2 elimination mechanism at the propagating chain end.
3. Nucleophilic Substitution by Amine Ligand
Amine ligands can act as nucleophiles and displace the terminal bromine, leading to a loss of chain-end functionality.
Caption: Nucleophilic substitution of the terminal bromide by an amine ligand.
Quantitative Data Summary
The extent of side reactions is influenced by various experimental parameters. The following tables summarize the impact of key variables on termination and other side reactions.
Table 1: Effect of Temperature on Termination Rate Constant (kt) for Acrylates
| Monomer | Temperature (°C) | kt (L mol-1 s-1) | Reference |
| Methyl Acrylate | 25 | 2.6 x 107 | [6] |
| Methyl Acrylate | 60 | 5.0 x 107 | [6] |
| n-Butyl Acrylate | 25 | 1.6 x 107 | [6] |
| n-Butyl Acrylate | 60 | 3.2 x 107 | [6] |
Note: Higher temperatures generally lead to an increase in the termination rate constant, promoting side reactions.[3]
Table 2: Relative Rates of Side Reactions vs. Propagation
| Side Reaction | Conditions Favoring Side Reaction | Consequence |
| Termination | High radical concentration, high temperature | Broad MWD, loss of livingness[3] |
| Elimination | High temperature, polar solvents, basic ligands | Loss of end-group functionality, broad MWD[3] |
| Hydrolysis | Presence of water | Initiator decomposition, catalyst deactivation[1] |
| Nucleophilic Substitution | High temperature, prolonged reaction times | Loss of end-group functionality |
Experimental Protocols
Protocol 1: General Procedure for ATRP of Methyl Methacrylate (MMA) Initiated by this compound
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (freshly distilled)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled
-
Anisole (anhydrous)
Procedure:
-
Catalyst/Ligand Solution Preparation: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (e.g., 0.1 mmol) and anisole (e.g., 5 mL). Add PMDETA (e.g., 0.1 mmol) and stir until a homogeneous solution is formed.
-
Reaction Mixture Preparation: In a separate Schlenk flask, add MMA (e.g., 10 mL, 93.6 mmol) and anisole (e.g., 5 mL). Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Initiation: Using a gastight syringe, add this compound (e.g., 0.124 mL, 1 mmol) to the deoxygenated monomer solution.
-
Polymerization: Transfer the catalyst/ligand solution to the monomer/initiator solution via a cannula under a positive pressure of inert gas. Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: Take samples periodically to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC). To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.[7][8][9]
Experimental Workflow:
Caption: General experimental workflow for ATRP.
References
- 1. nbinno.com [nbinno.com]
- 2. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
How to prevent premature termination in polymerizations using 2-Bromoisobutyryl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature termination and other common issues during polymerizations initiated by 2-Bromoisobutyryl bromide (BIBB), particularly in the context of Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BIBB) and why is it used in polymerization?
A1: this compound is a highly reactive organic compound commonly used as an initiator in controlled radical polymerization techniques, most notably ATRP.[1][2] Its structure is ideal for initiating polymerization because it can be readily cleaved to form a stable tertiary radical, allowing for the controlled growth of polymer chains.[2] This level of control is crucial for synthesizing polymers with specific molecular weights, narrow molecular weight distributions, and complex architectures.[2]
Q2: What are the most common causes of premature termination when using BIBB?
A2: Premature termination in polymerizations initiated by BIBB is often linked to the purity of the initiator and the reaction conditions. The primary culprits include:
-
Hydrolysis of BIBB: Due to its high reactivity, BIBB readily reacts with moisture to form hydrogen bromide (HBr) and 2-hydroxyisobutyric acid. Both of these byproducts can interfere with the polymerization process.
-
Impurities from Synthesis: The synthesis of BIBB can leave behind unreacted starting materials or byproducts such as residual bromine and phosphorous acid, which can negatively impact the polymerization.
-
Incomplete Initiation: If the initiation process is not rapid and efficient, the concentration of active polymer chains can be lower than expected, leading to a loss of control and potential termination.
Q3: How can I purify this compound before use?
A3: To ensure high-quality polymerizations, it is recommended to purify commercially available BIBB, which is typically of 98% purity. Fractional distillation under reduced pressure is the most effective method for removing non-volatile impurities and decomposition products.
Troubleshooting Guide
This guide addresses specific issues that may arise during your polymerization experiments using this compound.
Issue 1: Polymerization fails to start or terminates prematurely at low conversion.
Possible Cause A: Initiator Hydrolysis
-
Symptoms:
-
The reaction mixture may become cloudy or change color unexpectedly.
-
Analysis of the reaction mixture may show a broad molecular weight distribution or no polymer formation.
-
The pH of the reaction medium may decrease if not buffered.
-
-
Explanation: this compound is extremely sensitive to moisture. If the initiator has been improperly stored or if the reaction solvent and monomer are not rigorously dried, BIBB will hydrolyze to form hydrogen bromide (HBr) and 2-hydroxyisobutyric acid. HBr is known to interfere with the ATRP catalyst by protonating the ligand, which reduces the catalyst's activity and can halt the polymerization.
-
Solutions:
-
Initiator Purification: Purify the this compound by fractional distillation immediately before use.
-
Dry Reaction Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled and dried solvents and monomers.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause B: Impurities in the Initiator
-
Symptoms:
-
Inconsistent polymerization rates between batches.
-
High polydispersity index (PDI) of the resulting polymer.
-
Discoloration of the reaction mixture.
-
-
Explanation: Impurities from the synthesis of BIBB, such as unreacted bromine or phosphorous acid, can act as inhibitors or side-reactants in the polymerization. Residual bromine, for instance, can react with the catalyst or the growing polymer chains, leading to termination.
-
Solutions:
-
Purification: As with hydrolysis, fractional distillation is effective at removing these types of impurities.
-
Quality Control: If possible, analyze the purity of the initiator by NMR or GC-MS before use to ensure it meets the required specifications for your polymerization.
-
Issue 2: The polymerization is slow and does not reach high conversion.
Possible Cause: Inefficient Initiation
-
Symptoms:
-
A long induction period before polymerization begins.
-
Non-linear first-order kinetics plot (ln([M]₀/[M]) vs. time).
-
The molecular weight of the polymer does not increase linearly with conversion.
-
-
Explanation: For a controlled polymerization, the initiation step must be fast and efficient, meaning all polymer chains should start growing at approximately the same time. If the initiator is partially deactivated or if its structure is not well-suited for the chosen monomer and catalyst system, initiation will be slow and incomplete. This leads to a persistent population of uninitiated chains and a loss of control over the polymerization.
-
Solutions:
-
Optimize Initiator/Catalyst Ratio: Ensure the correct stoichiometric ratio between the initiator and the catalyst is used as per established protocols for your specific monomer.
-
Ligand Selection: The ligand used with the copper catalyst plays a crucial role in its activity. Ensure the chosen ligand is appropriate for the monomer and initiator system.
-
Temperature: The reaction temperature can affect the rate of initiation. Ensure the polymerization is conducted at the optimal temperature for the specific system.
-
Data Presentation
The purity of the this compound initiator has a significant impact on the outcome of the polymerization. The following table summarizes the expected outcomes based on initiator purity.
| Initiator Purity | Expected Polydispersity Index (PDI) | Molecular Weight Control | Risk of Premature Termination |
| >99% (Freshly Distilled) | < 1.2 | Excellent, linear increase with conversion | Low |
| 98% (Commercial Grade) | 1.2 - 1.5 | Moderate, may show some deviation | Moderate |
| <95% (Aged or Contaminated) | > 1.5 or bimodal | Poor, non-linear evolution | High |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Charging the Flask: In a fume hood, charge the distillation flask with crude this compound. Add a few boiling chips.
-
Distillation: Heat the flask gently in an oil bath. The system should be under reduced pressure (e.g., connected to a vacuum pump with a cold trap).
-
Fraction Collection: Discard the initial forerun. Collect the fraction that distills at the correct boiling point and pressure (e.g., 56-58 °C at 10 mmHg).
-
Storage: The freshly distilled this compound should be collected in a Schlenk flask under an inert atmosphere and stored in a freezer to minimize decomposition. It is best to use it immediately after purification.
Protocol 2: General Procedure for ATRP of Methyl Methacrylate (MMA) using Purified BIBB
-
Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add Cu(I)Br and the chosen ligand (e.g., PMDETA) in the desired molar ratio.
-
Solvent and Monomer Addition: Add the desired amount of degassed solvent (e.g., anisole) and freshly distilled MMA to the flask via a degassed syringe.
-
Initiator Addition: Add the freshly distilled this compound to the reaction mixture via a degassed syringe to initiate the polymerization.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol. Filter and dry the resulting polymer under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship of initiator impurities leading to premature termination.
Caption: Experimental workflow for preventing premature termination.
References
Technical Support Center: Purification of Polymers Synthesized with 2-Bromoisobutyryl Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of polymers synthesized using 2-bromoisobutyryl bromide as an initiator, a common practice in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove from my polymer after synthesis?
A1: The main impurities in an ATRP reaction mixture include the copper catalyst (in both its Cu(I) and Cu(II) oxidation states complexed with a ligand), unreacted monomer, residual initiator (this compound and its derivatives), and the solvent used for the polymerization.
Q2: What are the most common techniques to purify polymers synthesized by ATRP?
A2: The three most widely used and effective purification techniques are:
-
Precipitation: This involves dissolving the crude polymer in a good solvent and then adding this solution to a large excess of a non-solvent to cause the polymer to precipitate out, leaving impurities behind in the solution.[1]
-
Column Chromatography: Passing a solution of the polymer through a column packed with a stationary phase, most commonly neutral or basic alumina, is a very effective method for removing the copper catalyst.[2]
-
Dialysis: This technique is particularly useful for water-soluble polymers. It involves placing the polymer solution in a semi-permeable membrane bag and dialyzing it against a large volume of solvent to remove small molecule impurities like residual monomers and salts.[3]
Q3: How do I choose the best purification method for my polymer?
A3: The choice of purification method depends on several factors:
-
Polymer Solubility: The polymer's solubility in different solvents is the most critical factor. For precipitation, you need a good solvent/non-solvent pair. For column chromatography, the polymer must be soluble in the eluent. Dialysis is often used for water-soluble polymers.
-
Nature of Impurities: To remove the copper catalyst, column chromatography over alumina or specialized ion-exchange resins is highly effective.[4] Precipitation is good for removing unreacted monomer and other small molecules. Dialysis excels at removing small, water-soluble impurities.
-
Scale of the Reaction: Precipitation is easily scalable for larger quantities of polymer. Column chromatography can be cumbersome for very large scales.[3]
-
Desired Purity: For the highest purity, a combination of methods is often employed, such as passing the polymer through an alumina column followed by precipitation.[5]
Q4: How can I determine the purity of my polymer after purification?
A4: Several analytical techniques can be used to assess polymer purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for detecting residual monomer and initiator.
-
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): These techniques are used to quantify the amount of residual copper catalyst in the polymer.[3]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer and can also indicate the presence of low molecular weight impurities.
Troubleshooting Guide
Problem 1: My polymer is a sticky oil and will not precipitate.
-
Question: I've tried precipitating my polymer by adding it to a non-solvent, but it just forms a sticky mass at the bottom of the flask instead of a powder. What's wrong?
-
Answer: This is a common issue, especially for polymers with a low glass transition temperature (Tg), meaning they are rubbery at room temperature.[6] Here are some troubleshooting steps:
-
Cool the non-solvent: Try precipitating into a non-solvent that has been chilled in an ice bath or freezer. This can help to solidify the polymer.
-
Try a different non-solvent: The choice of non-solvent is crucial. You may need to experiment with different non-solvents to find one that induces sharp precipitation. For example, for polymethylmethacrylate (PMMA), cold methanol or a mixture of methanol and water can be effective.[7][8] For more non-polar polymers, hexane or heptane might work better.
-
Slow addition and vigorous stirring: Add the polymer solution dropwise to a rapidly stirring volume of the non-solvent. This promotes the formation of fine particles rather than a single agglomerated mass.
-
Check your polymer's Tg: If the Tg of your polymer is below room temperature, it will naturally be sticky. In this case, obtaining a fine powder by precipitation may be challenging.
-
Problem 2: My polymer is still colored (blue or green) after purification.
-
Question: I have precipitated my polymer multiple times, but it still has a blue or green tint. How can I remove the residual copper catalyst?
-
Answer: The persistent color indicates the presence of the copper catalyst. While precipitation can reduce the catalyst concentration, it is often not sufficient for complete removal.
-
Alumina Column Chromatography: The most effective way to remove the copper catalyst is to pass a solution of your polymer (e.g., in THF or dichloromethane) through a short plug or column of neutral or basic alumina.[2] The alumina will adsorb the copper complex, leaving a colorless polymer solution.
-
Ion-Exchange Resins: Stirring the polymer solution with an acidic ion-exchange resin can also effectively remove the copper catalyst.[4]
-
Aqueous Wash: For polymers soluble in organic solvents that are immiscible with water, washing the organic solution with an aqueous solution of ammonia or EDTA can help to extract the copper into the aqueous phase.
-
Problem 3: I am losing a significant amount of my polymer during purification.
-
Question: My polymer yield is very low after purification. What are the common causes of product loss?
-
Answer: Polymer loss can occur at several stages of the purification process.
-
Incomplete Precipitation: If the non-solvent is not a strong enough precipitant, some of the lower molecular weight polymer chains may remain dissolved. Try a different non-solvent or a mixture of non-solvents.
-
Adsorption on Alumina: Highly polar polymers may adsorb onto the alumina column, leading to lower recovery.[3] If this is a problem, you may need to flush the column with a more polar solvent to recover the polymer, but this might also elute some of the copper.
-
Dialysis Membrane Cutoff: Ensure the molecular weight cutoff (MWCO) of your dialysis membrane is significantly lower than the molecular weight of your polymer to prevent the polymer from diffusing out of the bag.
-
Quantitative Data on Purification Efficiency
The following table summarizes the residual copper concentration in polystyrene prepared by different ATRP methods and purified using various techniques. This data is adapted from the Matyjaszewski Polymer Group at Carnegie Mellon University.[1]
| Purification Technique | Normal ATRP [Cu] (ppm) | ARGET ATRP [Cu] (ppm) | ICAR ATRP [Cu] (ppm) |
| No Purification | >1000 | ~100 | ~50 |
| Precipitation in Hexanes | ~200 | ~20 | ~10 |
| Precipitation in Methanol | ~100 | ~10 | <5 |
| Alumina Column | <50 | <10 | <5 |
| 10 wt% Ion-Exchange Resin | <50 | <10 | <5 |
| 2x Precipitation in Hexanes | ~100 | ~10 | <5 |
Note: "Normal ATRP" uses a higher catalyst concentration compared to the lower catalyst concentration methods of "ARGET" (Activators Re-generated by Electron Transfer) and "ICAR" (Initiators for Continuous Activator Regeneration) ATRP.
Experimental Protocols
Protocol 1: Purification of Poly(methyl methacrylate) (PMMA) by Precipitation
-
Dissolve the Polymer: After polymerization, dissolve the crude, viscous PMMA reaction mixture in a minimal amount of a good solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Prepare the Non-Solvent: In a separate beaker, place a volume of a cold non-solvent (e.g., methanol, hexane, or a 50:50 v/v mixture of methanol and water) that is at least 10 times the volume of the polymer solution.[8][9] Cool the non-solvent in an ice bath.
-
Precipitate the Polymer: While vigorously stirring the cold non-solvent, add the polymer solution dropwise using a pipette or dropping funnel. A white precipitate should form.
-
Isolate the Polymer: Continue stirring for about 30 minutes after all the polymer solution has been added. Collect the precipitated polymer by vacuum filtration.
-
Wash the Polymer: Wash the polymer on the filter with fresh, cold non-solvent to remove any remaining soluble impurities.
-
Dry the Polymer: Dry the purified polymer under vacuum at an appropriate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Purification of Poly(N-isopropylacrylamide) (PNIPAM) by Dialysis
-
Dissolve the Polymer: Dissolve the crude PNIPAM in deionized water or an appropriate organic solvent in which the polymer is soluble.
-
Prepare the Dialysis Tubing: Cut a suitable length of dialysis tubing (choose a molecular weight cutoff, MWCO, that is significantly lower than your polymer's molecular weight, e.g., 1-3.5 kDa).[10] Hydrate the tubing in deionized water according to the manufacturer's instructions.
-
Load the Sample: Securely close one end of the dialysis tubing with a clip. Fill the tubing with the polymer solution, leaving some space at the top. Close the other end with a second clip.
-
Perform Dialysis: Place the sealed dialysis bag in a large beaker containing deionized water (or the chosen solvent). The volume of the external solvent should be at least 100 times the volume of the sample. Stir the external solvent gently.
-
Change the Solvent: Change the external solvent periodically (e.g., every 12-24 hours) to maintain a high concentration gradient and ensure efficient removal of impurities.[10]
-
Recover the Polymer: After a sufficient dialysis period (typically 2-3 days), remove the dialysis bag. Transfer the purified polymer solution to a flask and recover the solid polymer, typically by freeze-drying (lyophilization).
Protocol 3: Removal of Copper Catalyst using an Alumina Column
-
Prepare the Alumina Plug: Take a glass column or a large glass pipette and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Pack the Column: Add neutral or basic alumina to the column to create a packing of about 5-10 cm in height. Gently tap the column to ensure even packing.
-
Equilibrate the Column: Pass the solvent you used to dissolve your polymer (e.g., THF) through the column until the alumina is fully wetted and the solvent runs clear.
-
Load the Polymer Solution: Dissolve your crude polymer in a minimal amount of the eluting solvent. Carefully add the polymer solution to the top of the alumina column.
-
Elute the Polymer: Allow the polymer solution to pass through the column. The blue/green copper complex should adsorb at the top of the alumina packing.[11]
-
Collect the Polymer: Collect the colorless eluent containing your purified polymer. Wash the column with additional fresh solvent to ensure all the polymer is recovered.
-
Isolate the Polymer: Remove the solvent from the collected eluent using a rotary evaporator. The purified polymer can then be further dried under vacuum or subjected to a subsequent purification step like precipitation.
Visualizations
Caption: A workflow diagram illustrating the common purification techniques for polymers.
References
- 1. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Strategies to control the molecular weight distribution of polymers initiated by 2-Bromoisobutyryl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymerizations initiated by 2-bromoisobutyryl bromide (BIBB), a common initiator for Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guides
This section addresses common issues encountered during polymerization experiments using this compound.
High Dispersity (Đ > 1.3)
Question: My final polymer has a high dispersity (Đ or PDI). What are the potential causes and how can I resolve this?
Answer: High dispersity in ATRP indicates a loss of control over the polymerization. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for High Dispersity
Caption: Troubleshooting workflow for high polymer dispersity.
Possible Causes and Solutions:
-
Slow Initiation: For well-defined polymers with narrow molecular weight distributions, the rate of initiation should be faster than or at least equal to the rate of propagation.[1] If initiation from this compound is slow compared to propagation, new chains are formed throughout the reaction, leading to a broader molecular weight distribution.
-
Solution: Ensure the chosen catalyst/ligand system is active enough for the specific monomer at the reaction temperature. For some monomers, a different initiator with a higher activation rate constant might be necessary.[2]
-
-
Impurities: Oxygen is a radical scavenger and can terminate growing polymer chains, leading to a loss of control. Water can also affect the catalyst complex. Inhibitors in the monomer must be removed.
-
Solution: Use rigorous deoxygenation techniques such as several freeze-pump-thaw cycles.[3] Working in a glovebox is highly recommended. Ensure all reagents and solvents are pure and anhydrous.
-
-
High Radical Concentration: An imbalance in the activation/deactivation equilibrium, favoring the active radical species, can lead to irreversible termination reactions.
-
Solution: Adjust the ratio of catalyst (Cu(I)Br) to deactivator (Cu(II)Br2). Adding a small amount of Cu(II)Br2 at the beginning of the reaction can help to establish the equilibrium faster and maintain a low radical concentration.
-
-
High Temperature: While higher temperatures increase the rate of polymerization, they can also promote side reactions like chain transfer and thermal self-initiation of the monomer (especially for styrene), leading to higher dispersity.[4]
-
Solution: Optimize the reaction temperature. It should be high enough for a reasonable polymerization rate but low enough to suppress side reactions.
-
Bimodal or Multimodal Molecular Weight Distribution
Question: My GPC results show a bimodal or multimodal molecular weight distribution. What is happening?
Answer: A bimodal or multimodal distribution indicates the presence of multiple distinct polymer populations.
Logical Relationship for Bimodal Distribution Causes
Caption: Potential causes for a bimodal molecular weight distribution.
Possible Causes and Solutions:
-
Competing Polymerization Mechanisms: Impurities or high temperatures can lead to thermal self-initiation of some monomers like styrene, creating a separate population of polymer chains not initiated by this compound.
-
Solution: Purify the monomer immediately before use and lower the reaction temperature.
-
-
Inefficient Initiation from a Macroinitiator: If you are using a macroinitiator functionalized with a 2-bromoisobutyryl group for a chain extension or to create a block copolymer, inefficient initiation can result in a significant amount of unreacted macroinitiator, leading to a bimodal distribution.
-
Solution: Improve the initiation efficiency by optimizing the solvent and catalyst system. Ensure the macroinitiator is pure and the end-group fidelity is high.
-
-
GPC/SEC Artifacts: Polymer aggregation in the GPC solvent or issues with the GPC column can sometimes appear as a high molecular weight shoulder or a distinct peak.[5]
-
Solution: Ensure the polymer is fully dissolved in the GPC eluent. Filter the sample before injection. Run a GPC diagnostic to check the column health.
-
Low Initiator Efficiency / Higher than Theoretical Molecular Weight
Question: The experimental molecular weight (Mn) of my polymer is significantly higher than the theoretical Mn calculated from the [Monomer]/[Initiator] ratio. Why?
Answer: This discrepancy points to a lower-than-expected initiator efficiency, meaning not all of your this compound molecules initiated a polymer chain.
Possible Causes and Solutions:
-
Initiator Degradation: this compound is highly reactive and can be hydrolyzed by moisture.
-
Solution: Use freshly distilled or purchased this compound. Handle it under an inert atmosphere.
-
-
Catalyst Oxidation: If the Cu(I) catalyst is oxidized to Cu(II) by residual oxygen at the beginning of the reaction, there will be insufficient active catalyst to activate all initiator molecules.
-
Solution: Improve deoxygenation procedures. Consider Activators Regenerated by Electron Transfer (ARGET) ATRP, which uses a reducing agent to continuously regenerate the Cu(I) activator and is more tolerant to oxygen.
-
-
Slow Initiation: As mentioned before, if initiation is slow, not all initiators may react before a significant amount of monomer is consumed.
-
Solution: Optimize the catalyst/ligand system for a faster initiation rate.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand]?
A1: The ratio of these components is crucial for controlling the polymerization.
-
[Monomer]/[Initiator] ([M]/[I]): This ratio determines the theoretical degree of polymerization (DP) and thus the target molecular weight (Mn,th = ([M]/[I]) × M_monomer + M_initiator).
-
[Initiator]/[Catalyst] ([I]/[CuBr]): A common starting point is a 1:1 ratio. Using less catalyst can slow down the reaction and may lead to a loss of control.
-
[Catalyst]/[Ligand] ([CuBr]/[L]): For bipyridine-based ligands, a 1:2 ratio is often optimal.[6][7] For multidentate amine ligands like PMDETA, a 1:1 ratio is typical. The ligand solubilizes the copper salt and tunes its reactivity.
Q2: My ATRP reaction has stalled or is very slow. What should I do?
A2: A stalled or slow reaction is often due to a low concentration of the active Cu(I) catalyst.
-
Check for Oxygen: Ensure the system is completely deoxygenated. Oxygen will oxidize Cu(I) to Cu(II), which is the deactivator.
-
Ligand Choice: The ligand significantly impacts catalyst activity. For instance, PMDETA generally leads to faster polymerization rates than bipyridine-based ligands for methacrylates and styrenes.[7]
-
Solvent Effects: The solvent can influence the catalyst's solubility and reactivity.
Q3: My reaction mixture turned green. What does this indicate?
A3: A green or blue-green color in a copper-catalyzed ATRP reaction indicates the presence of the Cu(II) deactivator species. While some Cu(II) is necessary to maintain the ATRP equilibrium, a rapid change to a deep green can signify excessive oxidation of the Cu(I) catalyst, potentially due to oxygen contamination, which can slow down or stall the polymerization.
Q4: How can I purify my polymer to remove the copper catalyst?
A4: The most common method is to dissolve the polymer in a suitable solvent (e.g., THF, dichloromethane) and pass the solution through a short column of neutral alumina. The alumina will adsorb the copper complexes. Afterwards, the polymer can be isolated by precipitation into a non-solvent (e.g., methanol for polystyrene, hexane for poly(methyl methacrylate)).
Quantitative Data Summary
The following tables provide examples of how reaction conditions can influence the molecular weight (Mn) and dispersity (Đ) in ATRP initiated by alkyl bromides.
Table 1: Effect of [Monomer]/[Initiator] Ratio on Polystyrene (PS) ATRP
| Entry | [Styrene]/[EBiB]* | [CuBr]/[dNbpy] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50 / 1 | 1 / 2 | 4 | 95 | 4,900 | 1.10 |
| 2 | 100 / 1 | 1 / 2 | 6 | 92 | 9,600 | 1.12 |
| 3 | 200 / 1 | 1 / 2 | 8 | 88 | 18,500 | 1.15 |
*Data is illustrative, based on typical ATRP results. EBiB (Ethyl 2-bromoisobutyrate) is a common analog for BIBB-initiated polymerizations.
Table 2: Effect of Ligand on Poly(methyl methacrylate) (PMMA) ATRP
| Entry | Initiator | Ligand | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | EBiB | dNbpy | 5 | 85 | 8,600 | 1.18 |
| 2 | EBiB | PMDETA | 2 | 91 | 9,200 | 1.15 |
*Data is illustrative, showing general trends.
Experimental Protocols
Protocol 1: Synthesis of Polystyrene via ATRP
This protocol describes a typical procedure for the ATRP of styrene initiated from ethyl 2-bromoisobutyrate (EBiB), which serves as a model for this compound initiation.
References
- 1. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. psecommunity.org [psecommunity.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of 2-Bromoisobutyryl bromide during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-bromoisobutyryl bromide to prevent hydrolysis and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (BiBB) is a highly reactive organic compound, appearing as a colorless to pale yellow liquid with a pungent odor.[1][2][3][4] Its high reactivity is due to the presence of an acyl bromide group, which is a potent electrophile.[5][6] This makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis. The reaction with water is vigorous and exothermic, producing 2-bromo-2-methylpropanoic acid and hydrogen bromide (HBr) gas.[1][2][6] Due to its strong hygroscopicity, it can readily absorb moisture from the atmosphere, leading to degradation.[2]
Q2: What are the signs of this compound hydrolysis?
Signs of hydrolysis include:
-
Color Change: The liquid may turn from colorless/pale yellow to a darker yellow or brown.
-
Fuming: The release of hydrogen bromide (HBr) gas upon opening the container, which appears as white fumes in the presence of atmospheric moisture.
-
Crystallization: The product may appear cloudy or contain solid precipitates, which could be the hydrolysis product, 2-bromo-2-methylpropanoic acid.[2]
-
Pressure Buildup: The generation of HBr gas can lead to pressure buildup in a sealed container.
Q3: How should I properly store this compound to prevent hydrolysis?
To minimize hydrolysis, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[1]
-
Tightly Sealed Container: Keep the container tightly closed to prevent moisture ingress.[1][7]
-
Cool and Dry Place: Store in a cool, dry, and well-ventilated area.[1][7] Some suppliers recommend storage at temperatures below +30°C, while others suggest refrigeration at -20°C for long-term storage.[7][8]
-
Away from Incompatible Materials: Keep away from water, alcohols, amines, bases, strong oxidizing agents, and metals.[1][7]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
Due to its corrosive nature, it is crucial to use appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Acid- and alkali-resistant gloves.
-
A lab coat or protective clothing.
-
Work should always be conducted in a chemical fume hood. [1][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reagent is discolored and/or fuming. | Hydrolysis due to improper storage or handling. | The reagent may be partially or fully hydrolyzed. Its purity should be assessed before use. For critical applications, using a fresh, unopened bottle is recommended. If purification is necessary, it may be possible to distill the compound under reduced pressure. |
| Inconsistent experimental results. | Degradation of the reagent. | Check the age and storage conditions of your this compound. If hydrolysis is suspected, use a fresh bottle. It is good practice to use the reagent from a newly opened bottle for sensitive reactions. |
| Pressure buildup in the storage bottle. | Hydrolysis leading to the formation of HBr gas. | Handle with extreme caution in a fume hood. Cool the bottle before opening it slowly to release the pressure. Consider discarding the reagent as it has likely undergone significant hydrolysis. |
Stability and Incompatibility Data
| Condition | Effect on this compound | Reference |
| Presence of Water/Moisture | Reacts violently to produce 2-bromo-2-methylpropanoic acid and HBr. | [1][2][6] |
| High Temperature | Decomposes upon heating, releasing toxic bromide gases. | [1] |
| Contact with Alcohols/Amines | Reacts readily to form esters or amides. | [1][2] |
| Contact with Strong Bases | Incompatible; can lead to vigorous reactions. | [1][7] |
| Contact with Strong Oxidizing Agents | Incompatible. | [1][7] |
| Contact with Metals | May be corrosive to metals. | [1][10] |
| Storage in a Sealed, Dark Container at Room Temperature | Relatively stable. | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This is a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized.
-
Sample Preparation: In a fume hood, carefully prepare a dilute solution of the this compound in a dry, inert solvent such as anhydrous dichloromethane or chloroform.
-
Instrumentation:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column suitable for the analysis of reactive acyl halides.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
-
GC Conditions (Example):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
-
Analysis: Inject a small volume of the prepared sample. The presence of additional peaks, particularly those with shorter retention times, may indicate the presence of hydrolysis products or other impurities. Compare the resulting chromatogram to that of a known pure standard if available. The purity is often reported as >98.0% (GC) by suppliers.[11]
Protocol 2: Purification by Fractional Distillation Under Reduced Pressure
This protocol is intended for experienced chemists and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Apparatus: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is thoroughly dried.
-
Procedure:
-
Place the impure this compound in the distillation flask with a few boiling chips.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Gradually reduce the pressure. The crude product can be fractionated under reduced pressure, with the main fraction collected at 91-98°C (13.3kPa).[9][12]
-
Carefully heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure (Boiling Point: 162-164 °C at atmospheric pressure).[1]
-
Discard any initial lower-boiling fractions and any high-boiling residue.
-
-
Storage: Immediately store the purified product under a dry, inert atmosphere in a tightly sealed container.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. jecibiochem.com [jecibiochem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 20769-85-1: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 20769-85-1 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. This compound 20769-85-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. This compound 20769-85-1 | TCI AMERICA [tcichemicals.com]
- 12. Page loading... [guidechem.com]
Technical Support Center: Synthesis of High-Density Polymer Brushes with 2-Bromoisobutyryl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polymer brushes using 2-bromoisobutyryl bromide as an initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). Our goal is to help you achieve high and reproducible grafting densities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy to increase the grafting density of polymer brushes?
A1: The "grafting from" method is widely considered the most effective strategy for synthesizing polymer brushes with high grafting density.[1][2][3] This approach involves first immobilizing an initiator, such as one derived from this compound, onto the substrate surface. Subsequently, the polymer chains are grown directly from this initiator-functionalized surface. This method overcomes the steric hindrance limitations associated with the "grafting to" approach, where pre-synthesized polymers are attached to the surface.[4]
Q2: How does the initiator density on the substrate surface affect the final polymer brush grafting density?
A2: The density of the immobilized initiator is a critical parameter that directly influences the final grafting density of the polymer brushes.[5][6] A higher surface concentration of active initiator sites generally leads to a higher grafting density of the resulting polymer chains.[6] As the initiator density increases, the growing polymer chains become more crowded, forcing them to stretch away from the surface to avoid overlapping, which is a hallmark of a dense polymer brush.[7][8]
Q3: What are common methods for immobilizing a this compound-derived initiator onto a substrate?
A3: A common and effective method involves a two-step process for hydroxyl-bearing substrates (e.g., silicon wafers, glass, metal oxides):
-
Surface Activation and Silanization: The substrate is first cleaned and treated to generate surface hydroxyl (-OH) groups. It is then reacted with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amino (-NH2) groups.[3][9]
-
Initiator Coupling: The amine-functionalized surface is then reacted with this compound. The acyl bromide of the this compound reacts with the surface amine groups to form a stable amide bond, covalently attaching the ATRP initiator to the surface.[3][9]
Alternative methods, such as plasma polymerization of bromoester-containing monomers, can also be used to create an initiator layer on various substrates.[6]
Q4: Which characterization techniques can I use to confirm successful initiator immobilization and determine the final grafting density?
A4: A combination of surface analysis techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is invaluable for confirming the chemical composition of the surface at each step. After initiator immobilization, the presence of bromine (Br) and nitrogen (N) peaks (if using an amine linker) and changes in the carbon (C) and oxygen (O) spectra can confirm successful attachment.[6][10]
-
Ellipsometry: This technique is used to measure the thickness of the polymer brush layer. The dry thickness of the brush is a key parameter used in the calculation of grafting density.[10]
-
Atomic Force Microscopy (AFM): AFM can provide information about the surface topography and roughness, which can change upon successful grafting of the polymer brush.[10]
The grafting density (σ, chains/nm²) can be calculated using the following equation, where h is the dry brush thickness (in nm) measured by ellipsometry, ρ is the bulk density of the polymer (in g/cm³), Mn is the number-average molecular weight of the polymer chains, and NA is Avogadro's number[2]:
σ = (h * ρ * N_A) / M_n
The molecular weight (Mn) of the grafted polymers is often assumed to be similar to that of free polymer chains generated in the solution during the SI-ATRP process, which can be measured by gel permeation chromatography (GPC).[11]
Troubleshooting Guide: Low Grafting Density
Low grafting density is a common issue in the synthesis of polymer brushes. This guide provides a structured approach to identifying and resolving the root causes.
| Symptom | Potential Cause | Recommended Action |
| Low or no bromine signal in XPS after initiator immobilization. | Incomplete or failed reaction between the surface functional groups and this compound. | - Verify Surface Activation: Ensure the substrate surface is thoroughly cleaned and has a high density of reactive groups (e.g., hydroxyl or amine groups). For silicon-based substrates, piranha cleaning or UV/ozone treatment can be effective. - Optimize Silanization (if applicable): If using an aminosilane like APTES, ensure anhydrous conditions to prevent self-condensation in solution.[12] Optimize APTES concentration, reaction time, and temperature.[13][14] - Check Reagent Quality: Use fresh, high-purity this compound and anhydrous solvents for the initiator immobilization step. This compound is moisture-sensitive. - Optimize Reaction Conditions: Ensure appropriate reaction time, temperature, and concentration for the initiator coupling step. The inclusion of a non-nucleophilic base, like triethylamine, is often necessary to scavenge the HBr byproduct.[9] |
| Thin polymer brush layer observed by ellipsometry, suggesting low grafting density. | 1. Low Initiator Density: The primary cause is often an insufficient number of active initiator sites on the surface. | - Follow recommendations for "Low or no bromine signal in XPS". A high-density initiator layer is crucial for a dense polymer brush.[6] |
| 2. Inefficient Polymerization: The SI-ATRP conditions may not be optimal, leading to poor initiation or slow propagation from the surface. | - Degas Monomer and Solvent: Thoroughly remove oxygen from the polymerization mixture, as it can terminate the radical polymerization. - Check Catalyst/Ligand Complex: Ensure the correct ratio of catalyst (e.g., Cu(I)Br) to ligand (e.g., PMDETA, bipyridine) is used and that the complex is properly formed. - Optimize Polymerization Conditions: Adjust monomer concentration, temperature, and polymerization time. Monitor the growth of free polymer in the solution to confirm that the polymerization conditions are viable. - Consider Catalyst Deactivation: The surface-bound initiators may have different activation kinetics than free initiators in solution. Ensure sufficient active catalyst is available at the surface. | |
| High polydispersity of grafted chains (if measurable). | Poor control over the surface-initiated polymerization. | - Minimize Termination Reactions: Keep the polymerization conversion relatively low, as termination reactions become more prevalent at high conversions.[15] - Ensure Homogeneous Initiation: Strive for a uniform distribution of initiator molecules on the surface. - Add Deactivator: The inclusion of a small amount of the deactivator (e.g., Cu(II)Br2) at the beginning of the polymerization can improve control and lead to lower polydispersity.[16] |
Experimental Protocols
Protocol 1: Initiator Immobilization on a Silicon Substrate
This protocol describes the functionalization of a silicon wafer with a this compound-derived initiator via an APTES linker.
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Sonciate the wafers in acetone and then isopropanol for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Treat the wafers with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to clean and generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
Silanization with APTES:
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene in a glovebox or under an inert atmosphere.[13]
-
Immerse the cleaned and dried wafers in the APTES solution for 1-2 hours at room temperature.[13]
-
Rinse the wafers with anhydrous toluene, followed by sonication in toluene to remove any physisorbed APTES.
-
Cure the APTES layer by baking the wafers at 110-120°C for 30-60 minutes.
-
-
Initiator Attachment:
-
In an inert atmosphere, prepare a solution of anhydrous dichloromethane (DCM) containing 2% (v/v) triethylamine.
-
Add this compound to the solution to a final concentration of approximately 0.1 M.
-
Immerse the APTES-functionalized wafers in this solution for 2-4 hours at room temperature.
-
Rinse the wafers with DCM, followed by ethanol and deionized water, and then dry with nitrogen.
-
The wafers are now functionalized with the ATRP initiator and ready for polymerization.
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This is a general protocol for the "grafting from" of a methacrylate monomer. Conditions should be optimized for the specific monomer being used.
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, add the desired amount of monomer (e.g., methyl methacrylate), solvent (e.g., toluene or anisole), and ligand (e.g., PMDETA).
-
Add the catalyst deactivator, Cu(II)Br₂, if used.
-
Degas the solution by three freeze-pump-thaw cycles.
-
In a separate flask under inert atmosphere, add the catalyst, Cu(I)Br.
-
-
Polymerization:
-
Place the initiator-functionalized substrate(s) in a reaction vessel under an inert atmosphere.
-
Transfer the degassed monomer/solvent/ligand solution to the flask containing the Cu(I)Br catalyst and stir until the catalyst dissolves to form the catalyst-ligand complex.
-
Transfer the resulting solution to the reaction vessel containing the substrate(s).
-
Place the reaction vessel in a thermostatically controlled oil bath at the desired temperature and stir for the desired reaction time.
-
-
Work-up:
-
Remove the substrate(s) from the polymerization solution.
-
Rinse the substrate(s) extensively with a good solvent for the polymer (e.g., tetrahydrofuran, DCM) to remove any non-grafted polymer.
-
Sonciate the substrate(s) in the same solvent to ensure complete removal of physisorbed chains.
-
Dry the substrate(s) under a stream of nitrogen.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance | Source |
| APTES Concentration for Silanization | 1-4% (v/v) in solvent | Affects the density and uniformity of the amine-functionalized layer. | [13] |
| Achievable Grafting Density | ~0.11 chains/nm² (for PMPC brushes) | A higher value indicates a denser polymer brush. | [11] |
| Bromine Atomic Percentage (XPS) | 3.2% (solvent-based BIBB) to 29.4% (plasma-polymerized bromoester) | A higher bromine percentage on the initiator-functionalized surface correlates with a higher potential grafting density. | [6] |
Visualizations
Caption: Experimental workflow for synthesizing polymer brushes via SI-ATRP.
Caption: Troubleshooting flowchart for low polymer brush grafting density.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Supramolecular Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies to enhance the long-term stability of polymer brush coatings - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02605D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. CSIRO Research Publications Repository [publications.csiro.au]
- 8. One step ATRP initiator immobilization on surfaces leading to gradient-grafted polymer brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. minds.wisconsin.edu [minds.wisconsin.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Silanization Parameters and Antibody Immobilization Strategy on Binding Capacity of Photonic Ring Resonators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. Facile Molecular Weight Determination of Polymer Brushes Grafted from One-Dimensional Diffraction Grating by SI-ATRP Using Reflective Laser System [mdpi.com]
Catalyst removal methods for polymers prepared using 2-Bromoisobutyryl bromide and copper catalysts
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of copper catalysts from polymers prepared using initiators like 2-bromoisobutyryl bromide, a common setup in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the copper catalyst after polymerization? A1: Residual copper catalyst is often cytotoxic, which hinders the use of the final polymer in biomedical and drug development applications.[1] Moreover, the presence of the catalyst, such as a CuBr/aliphatic amine complex, can deeply color the final product and may affect its long-term stability and purity.[2][3]
Q2: What are the most common methods for removing copper catalysts? A2: The primary methods for removing residual copper from polymers include:
-
Adsorption/Chromatography: Passing a solution of the polymer through a column packed with a solid adsorbent like neutral alumina or silica gel.[1][2][4]
-
Precipitation: Precipitating the polymer in a non-solvent, which helps to leave the more soluble catalyst complex behind in the solution.[2][5][6]
-
Ion-Exchange Resins: Stirring the polymer solution with acidic ion-exchange resins that selectively bind the copper complexes.[2][4]
-
Chelation and Extraction: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[7][8]
-
Other Adsorbents: Other materials like carbon black, kaolin, and hydrated clay have also been used successfully.[3][4]
Q3: Which removal method is the most effective? A3: The effectiveness of a removal method depends on the polymer's properties (e.g., polarity, solubility) and the specific catalyst system used. For non-polar polymers, passing through an alumina column is a very common and effective method.[1] For water-soluble or polar polymers, methods like dialysis against a solution containing a chelating agent (EDTA) or using ion-exchange resins may be more suitable.[1][9] Combining methods, such as column chromatography followed by precipitation, can also yield a polymer with very low copper content.[5]
Q4: How does the choice of solvent affect catalyst removal? A4: The rate of catalyst removal is dependent on the polarity of the solvent.[2][4] Generally, efficiency increases with higher solvent polarity and/or increased temperature when using techniques like ion-exchange resins.[2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of residual copper catalysts.
Problem 1: The purified polymer still has a blue or green tint.
Q: I've purified my polymer, but it's not colorless. What does this indicate and what should I do? A: A persistent blue or green color indicates the presence of residual copper complexes.[7][10]
-
Possible Cause: Incomplete removal of the copper catalyst.
-
Suggested Solutions:
-
Repeat the Purification Step: If you passed the polymer through an alumina column, try passing it through a second time.[1] For precipitation, performing a second precipitation can significantly reduce copper levels.[4]
-
Aqueous Wash with Chelating Agent: Wash the organic solution of your polymer with an aqueous solution of a chelating agent like EDTA or aqueous ammonia.[7][11] Ammonia forms a deep blue tetraamminecopper(II) complex that is highly water-soluble and can be extracted.[10] Repeat the washes until the aqueous layer is colorless.[10]
-
Use an Ion-Exchange Resin: Stirring the polymer solution with a specialized ion-exchange resin can be highly effective.[4]
-
Problem 2: Low product yield after purification.
Q: My polymer yield is significantly lower after passing it through an alumina column. Why is this happening? A: This is a common issue, especially with column chromatography.
-
Possible Cause 1: The polymer is adsorbing to the alumina. This is more common with polar polymers where there is little enthalpic gain for the copper to bind to the column over the polymer.[1]
-
Suggested Solution: Ensure the column is thoroughly washed with a sufficient amount of the solvent after the polymer solution has passed through to recover any retained product.[1] However, be aware that some loss is often unavoidable with this method.[1]
-
Possible Cause 2: Non-specific binding if using a scavenger resin.[7]
-
Suggested Solution: Consult the resin manufacturer's guidelines for potential interactions with your polymer's functional groups. A different type of resin or purification method may be necessary.
Problem 3: Difficulty removing the catalyst from a hydrophilic or water-soluble polymer.
Q: I am working with a hydrophilic polymer (e.g., PEG-based), and column chromatography is not effectively removing the copper catalyst. What are my options? A: Removing copper from hydrophilic polymers can be challenging as the catalyst complex may interact with the polymer chain.
-
Possible Cause: The polar nature of the polymer competes with the adsorbent (alumina) for binding the copper complex.[1]
-
Suggested Solutions:
-
Dialysis: For macromolecules, dialysis is a very effective, albeit slow, method. Dialyze the polymer solution against water.[1] To increase efficiency, use a dialysis buffer containing a chelating agent like EDTA, which will form a complex with the copper and facilitate its removal.[7][9]
-
Ion-Exchange Resins: Stirring the aqueous polymer solution with an acidic ion-exchange resin can effectively capture the copper ions.[2][4]
-
Precipitation in Basic Medium: For some polymers like those based on polyethylene glycol, precipitation in a basic medium can be highly efficient, resulting in high recovery yields and very low residual copper content.[6]
-
Logical Workflow for Troubleshooting High Residual Copper
Caption: Troubleshooting logic for high residual copper.
Data Presentation
Table 1: Copper Concentration Remaining After Various Purification Techniques
This table summarizes the results of copper removal from polystyrene prepared by different ATRP methods, showing the efficiency of various purification procedures.[4]
| Purification Method | Normal ATRP (ppm Cu) | ARGET ATRP (ppm Cu) | ICAR ATRP (ppm Cu) |
| No Removal (NR) | 49,500 | 550 | 550 |
| No Precipitation (NP) | 47,000 | 450 | 450 |
| 1x Precipitation (Hexanes) | 1,200 | 150 | 150 |
| 2x Precipitation (Hexanes) | 150 | 15 | 15 |
| 1x Precipitation (Methanol) | 100 | 10 | 10 |
| Alumina Column (AC) | < 5 | < 5 | < 5 |
| 10 wt% Ion-Exchange Resin (10R) | < 5 | < 5 | < 5 |
Data sourced from Carnegie Mellon University, Matyjaszewski Polymer Group.[4]
Experimental Protocols
Protocol 1: Removal of Copper Catalyst using a Neutral Alumina Column
This is a general and widely used method, particularly for non-polar polymers.[1]
-
Preparation: Prepare a short, packed column of neutral alumina. The amount of alumina will depend on the scale of your reaction. Wet the column with the solvent that your polymer is dissolved in.[1]
-
Loading: Dissolve the crude polymer in a suitable organic solvent (e.g., THF, dichloromethane).
-
Elution: Pass the polymer solution through the alumina column. The blue/green copper complex will adsorb onto the top of the alumina.[11]
-
Washing: After the polymer solution has passed through, wash the column with additional fresh solvent to ensure all the polymer is collected.[1]
-
Isolation: Combine the eluent and the washings. Remove the solvent under reduced pressure to isolate the purified, colorless polymer. The polymer can also be recovered by precipitation into a non-solvent.[1]
General Workflow for Catalyst Removal
Caption: General experimental workflow for catalyst removal.
Protocol 2: Removal by Precipitation and Washing
This method is effective and can be easily scaled up.
-
Dissolution: Dissolve the crude polymer in a minimum amount of a good solvent (e.g., dichloromethane or THF).
-
Precipitation: Add the polymer solution dropwise to a large volume of a stirred non-solvent (e.g., cold methanol, hexanes).[4] The polymer should precipitate out of the solution.
-
Separation: Separate the precipitated polymer from the liquid by filtration or decantation. The majority of the copper catalyst should remain in the solvent.[5]
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining traces of the catalyst.
-
Repeat (Optional): For higher purity, redissolve the polymer and repeat the precipitation process.[4] Two precipitations can dramatically decrease the residual copper content.[4]
-
Drying: Dry the final polymer product under vacuum until a constant weight is achieved.
Protocol 3: Removal by Aqueous Extraction with EDTA
This protocol is particularly useful for reactions where the polymer is soluble in an organic solvent that is immiscible with water.
-
Extraction Setup: After the reaction, dissolve or dilute the mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.
-
EDTA Wash: Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[10] Shake the funnel vigorously and allow the layers to separate. The aqueous layer containing the copper-EDTA complex may turn blue or green.[7]
-
Separate Layers: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.[7]
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified polymer.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ATRP Initiators: 2-Bromoisobutyryl Bromide vs. Ethyl α-Bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled/"living" radical polymerization, offering unparalleled precision in synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures. The success of any ATRP experiment is fundamentally tied to the choice of initiator, the molecule that dictates the starting point of every polymer chain.
This guide provides an objective, data-driven comparison between two of the most prevalent and effective initiators in the ATRP toolkit: the highly reactive 2-Bromoisobutyryl bromide (BIBB) and the versatile ethyl α-bromoisobutyrate (EBiB) . Understanding their distinct characteristics is crucial for designing successful polymerization strategies, from novel block copolymers to advanced functionalized surfaces.
Chemical Structure and Reactivity Profile
The primary difference between BIBB and EBiB lies in their functional groups, which dictates their application. BIBB is an acyl bromide, whereas EBiB is an ethyl ester. This structural distinction makes BIBB a highly reactive precursor for creating custom initiators, while EBiB is a stable, ready-to-use initiator for solution polymerization.
Figure 1. Chemical structures of the two ATRP initiators.
-
This compound (BIBB): Characterized by a highly reactive acyl bromide group (-COBr), BIBB is not typically used to directly initiate polymerization in solution. Instead, it serves as a powerful functionalization agent.[1][2] It readily reacts with nucleophiles like hydroxyl (-OH) or amine (-NH₂) groups to covalently attach the α-bromoisobutyryl initiating moiety onto a target molecule or surface.[3][4] This "grafting from" approach is essential for preparing polymer brushes on surfaces, star polymers from polyol cores, and macroinitiators from existing polymers.[5]
-
Ethyl α-bromoisobutyrate (EBiB): As a tertiary alkyl halide, EBiB is a highly efficient and commonly used "universal" initiator for the ATRP of a wide range of monomers, including styrenes, acrylates, and methacrylates.[6][7][8] Its stability allows for straightforward handling and direct use in polymerization reactions without prior modification.
Performance Comparison in ATRP
The efficacy of an ATRP initiator is measured by its ability to provide fast, quantitative initiation, leading to polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).
Initiation Efficiency and Kinetics
For a polymerization to be well-controlled, the rate of initiation must be comparable to or faster than the rate of propagation. Both BIBB-derived initiating sites and EBiB possess a tertiary alkyl bromide structure, which is known to have a high activation rate constant (k_act) in ATRP.[9][10] This ensures that all polymer chains begin to grow simultaneously, a prerequisite for achieving low dispersity.
Kinetic studies for polymerizations initiated with EBiB consistently show a linear relationship between ln([M]₀/[M]) and time, indicating a constant concentration of propagating radicals and a well-controlled process.[11] Similarly, polymerizations initiated from BIBB-functionalized surfaces also exhibit controlled kinetics, leading to a linear increase in polymer brush thickness over time.[12]
Figure 2. Logical workflows for using BIBB and EBiB as ATRP initiators.
Control over Molecular Weight and Dispersity
Both initiators provide excellent control over polymer architecture. In a typical controlled ATRP, the number-average molecular weight (Mn) increases linearly with monomer conversion, and the resulting polymers exhibit low dispersity (Đ) values, typically between 1.05 and 1.30.[13][14]
The provided data demonstrates that both EBiB in solution and BIBB in surface-initiated polymerizations can yield well-defined polymers with predictable molecular weights and narrow dispersity, confirming their status as premier initiators for controlled radical polymerization.
| Parameter | This compound (BIBB) | Ethyl α-bromoisobutyrate (EBiB) | References |
| Primary Use | Functionalization agent to create macroinitiators | Direct initiator for solution polymerization | [3][8] |
| Typical Monomers | (Meth)acrylates, Styrenes (for "grafting from") | (Meth)acrylates, Styrenes, Acrylonitrile | [12] |
| Typical Dispersity (Đ) | 1.10 - 1.30 for grafted polymers | 1.04 - 1.20 | [12][15][16] |
| Molecular Weight Control | Linear increase of graft thickness with conversion | Linear increase of Mn with conversion | [11][12] |
| Activation Rate (k_act) | High (tertiary bromide) | High (tertiary bromide) | [9][10] |
Experimental Protocols
Protocol 1: Typical Solution ATRP using Ethyl α-bromoisobutyrate (EBiB)
This protocol describes the polymerization of methyl methacrylate (MMA) as a representative example.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 39 mg, 0.39 mmol). Seal the flask, and cycle between vacuum and argon (or nitrogen) five times to remove oxygen.[11]
-
Reaction Mixture: In a separate flask, prepare a solution of MMA (e.g., 7.0 mL, 65.4 mmol), anisole (7.0 mL), and PMDETA (e.g., 0.38 M stock in anisole, 1.03 mL, 0.39 mmol). Sparge this solution with argon for at least 20 minutes to remove dissolved oxygen.[11]
-
Initiation: Using an argon-purged syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr catalyst. Stir until the copper complex forms (the solution will become colored).
-
Transfer the initiator, EBiB (e.g., 0.38 M stock in anisole, 1.03 mL, 0.39 mmol), to the reaction flask via a degassed syringe to start the polymerization (t=0).[11]
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 55 °C).[11] Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
Termination: To stop the polymerization, cool the flask and expose the reaction mixture to air. The solution will turn green/blue as the copper(I) is oxidized.
-
Purification: Dilute the mixture with a suitable solvent (e.g., THF or dichloromethane) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a non-solvent like cold methanol, filter, and dry under vacuum.[11]
Protocol 2: Surface Functionalization with BIBB and SI-ATRP
This protocol describes the "grafting from" polymerization of a polymer brush from a hydroxyl-bearing surface (e.g., a silicon wafer with a native oxide layer).
Part A: Surface Functionalization to Create Macroinitiator
-
Substrate Preparation: Clean the silicon wafer by sonication in acetone and isopropanol, then dry under a stream of nitrogen. Activate the surface hydroxyl groups using an oxygen plasma treatment or piranha solution (use extreme caution).
-
Functionalization Reaction: Place the cleaned, dry substrate in a reaction vessel under an inert atmosphere (e.g., a desiccator backfilled with argon). Add a solution of anhydrous solvent (e.g., THF or dichloromethane), a non-nucleophilic base (e.g., triethylamine or pyridine), and this compound (BIBB).[3][12]
-
Allow the reaction to proceed for several hours at room temperature or slightly elevated temperature.
-
Cleaning: After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by sonication in acetone and isopropanol to remove any physisorbed molecules. Dry the functionalized substrate under nitrogen. The surface is now an ATRP macroinitiator.
Part B: Surface-Initiated ATRP (SI-ATRP)
-
Catalyst Preparation: Prepare the catalyst complex in a Schlenk flask as described in Protocol 1.
-
Reaction Mixture: Prepare a solution of the desired monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate, OEGMA) and ligand in a suitable solvent (e.g., water/methanol mixture). Deoxygenate thoroughly by sparging with argon.[12]
-
Polymerization: Transfer the deoxygenated monomer solution to the catalyst flask. Place the BIBB-functionalized substrate into the reaction mixture under an inert atmosphere.
-
Allow the polymerization to proceed for the desired time to achieve the target brush thickness.
-
Termination and Cleaning: Remove the substrate from the reaction solution, rinse thoroughly with the solvent, and sonicate to remove any non-covalently bound polymer. Dry the polymer-grafted substrate.
The ATRP Activation-Deactivation Cycle
Regardless of the initiator chosen, the fundamental mechanism of control in ATRP remains the same. The process relies on a rapid and reversible equilibrium between a small number of active, propagating radical chains (P•) and a vast majority of dormant species (P-Br), mediated by a transition metal complex (e.g., Cu(I)/Ligand).[13] This dynamic equilibrium minimizes the concentration of radicals at any given moment, thereby suppressing irreversible termination reactions.
Figure 3. The core activation-deactivation equilibrium in ATRP.
Conclusion and Recommendations
Both this compound and ethyl α-bromoisobutyrate are exceptional initiators for ATRP, but they serve distinct strategic purposes. The choice between them is determined entirely by the desired final polymer architecture and application.
-
Choose Ethyl α-bromoisobutyrate (EBiB) for the straightforward synthesis of well-defined linear homopolymers and block copolymers in solution. It is the ideal workhorse initiator for fundamental polymer synthesis, kinetic studies, and applications where a simple, efficient, and commercially available initiator is required.
-
Choose this compound (BIBB) when the goal is to create functional materials by grafting polymers from surfaces or existing macromolecules. It is the essential tool for fabricating polymer brushes (for anti-fouling coatings, sensors, or smart surfaces), star polymers, and complex graft copolymers. Its high reactivity makes it the premier choice for converting hydroxyl or amine functionalities into active ATRP initiating sites.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. 2-溴-2-甲基丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 20769-85-1 | Benchchem [benchchem.com]
- 11. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromoisobutyryl bromide vs. other ATRP initiators for surface grafting efficiency
For researchers, scientists, and drug development professionals navigating the complexities of surface modification, the choice of an Atom Transfer Radical Polymerization (ATRP) initiator is a critical determinant of success. The efficiency of polymer grafting—a process fundamental to creating biocompatible coatings, advanced drug delivery systems, and sensitive biosensors—is profoundly influenced by the initiator's structure and immobilization strategy. This guide provides an objective comparison of 2-Bromoisobutyryl bromide (BIBB), a widely used ATRP initiator, with alternative initiators, supported by experimental data to inform your selection process.
At the heart of surface-initiated ATRP (SI-ATRP) is the covalent attachment of an initiator to a substrate, from which polymer chains are grown in a controlled manner. BIBB is a popular choice due to its high reactivity, which allows for the functionalization of surfaces rich in hydroxyl or amine groups. However, the landscape of ATRP initiators is expanding, with novel molecules designed to offer superior performance in specific applications. This guide will delve into a comparison between the conventional use of BIBB and a class of catechol-derived initiators, highlighting the impact of initiator design on grafting efficiency.
Performance Comparison: BIBB vs. Catechol-Derived Initiators
A significant challenge in SI-ATRP is achieving a high density of immobilized initiators, which directly translates to a high grafting density of the resulting polymer brush. While BIBB is effective, its application often involves a multi-step process of surface activation followed by initiator attachment. An alternative approach involves the use of initiators that combine the surface-anchoring moiety and the ATRP initiating group in a single molecule.
A study by Lee et al. (2021) systematically investigated a series of catechol-derived ATRP initiators for their ability to form an initiator-modified polydopamine (PDA) coating and subsequently initiate the polymerization of 2-hydroxyethyl methacrylate (HEMA).[1] Polydopamine is a versatile coating that can be applied to a wide range of materials, and its catechol groups provide sites for initiator immobilization. The study compared the performance of several custom-synthesized catechol initiators with the traditional approach where a PDA surface is modified with BIBB.
The key findings are summarized in the table below, focusing on the most promising catechol initiator from the study, 5-(2-aminoethyl)-2,3-dihydroxyphenethyl 2-bromo-2-methylpropanoate hydrobromide (4·HBr) , and comparing it to the standard BIBB-modified PDA surface.
| Initiator System | Polymer Brush Thickness (nm) | Grafting Density (chains/nm²) | Key Structural Features | Reference |
| PDA + BIBB | Baseline | Not explicitly quantified, but used as a reference for comparison. | Two-step immobilization. | [1] |
| Catechol Initiator 4·HBr | Significantly higher than PDA + BIBB under identical polymerization conditions. | Higher than other tested catechol derivatives, implying efficient immobilization and initiation. | Single-molecule with catechol anchor, free amine for enhanced PDA integration, and an ester linkage to the bromoisobutyryl group. | [1] |
The superior performance of the catechol initiator 4·HBr is attributed to its molecular design. The presence of a free amine group and an appropriate linker length to the bromoisobutyryl moiety likely enhances its incorporation into the polydopamine film, leading to a higher surface concentration of active ATRP initiators.[1] This, in turn, results in a more efficient polymerization and a thicker polymer brush compared to the conventional two-step approach with BIBB.
The Influence of Initiator Structure on Grafting Density
The structure of the initiator, including the length of the spacer arm connecting the anchor group to the initiating halide, can significantly impact grafting density. A study by Ohno et al. (2009) on silica nanoparticles demonstrated that increasing the carbon spacer length of alkoxysilane initiators from 3 to 15 carbons led to an increase in poly(methyl methacrylate) (PMMA) graft densities from 0.10 to 0.43 polymers/nm².[2] This effect was attributed to the increased hydrophobicity of the surface with longer spacer chains, which in turn enhanced the adsorption of the hydrophobic MMA monomer.[2]
This highlights a crucial consideration for researchers: the choice of initiator should not only be based on the reactivity of the initiating group but also on the overall molecular structure and its interaction with the substrate and the monomer.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative protocols for the immobilization of ATRP initiators on a silicon substrate, a common model surface in materials science.
Protocol 1: Two-Step Immobilization of BIBB on a Silicon Wafer
This protocol is a common method for creating a surface ready for SI-ATRP.
-
Surface Hydroxylation: Silicon wafers are cleaned and hydroxylated by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and should be handled with extreme care. The wafers are then rinsed extensively with deionized water and dried under a stream of nitrogen.
-
Silanization: The hydroxylated wafers are immersed in a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene for 1 hour at room temperature to form a self-assembled monolayer (SAM) of aminopropyl groups. The wafers are then rinsed with toluene and dried.
-
Initiator Attachment: The APTES-functionalized wafers are immersed in a solution of dry dichloromethane containing 2% (v/v) triethylamine and 2% (v/v) this compound for 2 hours at room temperature. This reaction couples the BIBB to the surface amine groups.
-
Final Preparation: The initiator-modified wafers are rinsed with dichloromethane and ethanol and then dried under nitrogen, rendering them ready for the SI-ATRP reaction.
Protocol 2: Surface-Initiated ATRP of a Methacrylate Monomer
This protocol describes the "grafting from" polymerization process.
-
Preparation of the Polymerization Solution: In a Schlenk flask, the desired amount of monomer (e.g., methyl methacrylate), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., anisole) are mixed. The solution is degassed by several freeze-pump-thaw cycles.
-
Initiation of Polymerization: The initiator-modified silicon wafer is placed in the Schlenk flask under an inert atmosphere. The catalyst, typically copper(I) bromide (CuBr), is then added to the solution.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 60°C) for a specified time. The thickness of the growing polymer brush is directly related to the polymerization time.
-
Termination and Cleaning: The polymerization is quenched by exposing the solution to air. The wafer is removed from the flask and cleaned by sonication in a good solvent for the polymer (e.g., toluene) to remove any non-grafted polymer chains. The wafer is then dried for characterization.
Visualizing the Process: Experimental Workflow and Logical Relationships
To better understand the sequence of events in a typical SI-ATRP experiment, the following diagrams, generated using the DOT language, illustrate the key steps.
Caption: Workflow for surface-initiated ATRP using a two-step initiator immobilization.
References
- 1. Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of ATRP initiator spacer length on grafting poly(methyl methacrylate) from silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Polymers Synthesized with 2-Bromoisobutyryl Bromide: A Comparative Guide Using GPC and NMR
For researchers, scientists, and drug development professionals, the precise characterization of synthesized polymers is paramount for ensuring desired material properties and performance. This guide provides a comparative analysis of polymers synthesized using 2-bromoisobutyryl bromide as an initiator, with a focus on characterization by Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and illustrative workflows are included to support practical application in the laboratory.
This compound is a widely utilized initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), due to its high initiation efficiency and ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] GPC and NMR are indispensable tools for verifying the success of such polymerizations. GPC provides crucial information on the molecular weight distribution, while NMR confirms the polymer's chemical structure and end-group fidelity.
Comparative Data Presentation
The following tables summarize typical GPC and NMR data for poly(methyl methacrylate) (PMMA) synthesized via ATRP using this compound as the initiator under various conditions. This data serves as a benchmark for researchers synthesizing similar polymers.
Table 1: GPC Analysis of PMMA Synthesized with this compound Initiator
| Polymer Sample | Initiator System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| PMMA-1 | Ethyl 2-bromoisobutyrate / CuBr / PMDETA | 8,760 | 1.20 | [2] |
| PMMA-2 | Ethyl 2-bromoisobutyrate / CuBr / N-propyl-2-pyridylmethanimine | 5,270 | 1.29 | [2] |
| PMMA-3 | 1,3,5-Tris(2-bromoisobutoxy)benzene / CuBr2 / PMDETA / Sn(EH)2 | 570,000 | 1.36 | [3][4][5] |
| PMMA-4 | Ethyl 2-bromoisobutyrate / CuCl2 / TPMA | 23,000 | 1.45 | [6] |
Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index (PDI); PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; Sn(EH)2 = Tin(II) 2-ethylhexanoate; TPMA = Tris(2-pyridylmethyl)amine.
Table 2: ¹H NMR Analysis of PMMA Synthesized with this compound Initiator
| Polymer Sample | Key ¹H NMR Signals (δ, ppm) | Interpretation | Reference |
| PMMA | ~3.6 | Methoxy protons (-OCH₃) of the repeating MMA units | [7][8][9][10] |
| ~0.8-1.2 | α-Methyl protons (-CH₃) of the polymer backbone | [7][8][9][10] | |
| ~1.8-2.0 | Methylene protons (-CH₂-) of the polymer backbone | [7][8][9][10] | |
| ~1.95 | Methyl protons of the isobutyryl initiator fragment at the α-chain end | [11][12] |
Experimental Protocols
Detailed methodologies for the characterization of polymers synthesized with this compound are provided below.
Gel Permeation Chromatography (GPC) Protocol
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Materials:
-
Synthesized polymer sample
-
HPLC-grade Tetrahydrofuran (THF) as the mobile phase
-
Polystyrene or PMMA standards of known molecular weights
-
Syringe filters (0.2 µm PTFE)
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector
-
GPC columns suitable for the molecular weight range of the polymer (e.g., PLgel series)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried polymer sample into a glass vial.
-
Add 1-2 mL of THF to the vial to achieve a concentration of approximately 1-2 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours.
-
Filter the polymer solution through a 0.2 µm syringe filter into an autosampler vial.
-
-
Instrument Setup:
-
Equilibrate the GPC system with THF at a flow rate of 1.0 mL/min.
-
Ensure the column and detector temperatures are stable (e.g., 35-40 °C).
-
-
Calibration:
-
Prepare a series of solutions of narrow-PDI polystyrene or PMMA standards of known molecular weights in THF.
-
Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight versus the elution volume/time.
-
-
Sample Analysis:
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI of the polymer sample from its chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure of the polymer, verify the presence of the initiator fragment at the chain end, and determine the degree of polymerization (DP).
Materials:
-
Synthesized polymer sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the dried polymer sample in approximately 0.6-0.8 mL of CDCl₃ in a small vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic proton signals.
-
Structural Confirmation: Identify the signals corresponding to the repeating monomer units (e.g., for PMMA: -OCH₃ at ~3.6 ppm, backbone -CH₂- at ~1.8-2.0 ppm, and backbone -CH₃ at ~0.8-1.2 ppm).[7][8][9][10]
-
End-Group Analysis: Identify the signal corresponding to the protons of the 2-bromoisobutyryl initiator fragment. The six methyl protons of the isobutyryl group typically appear as a singlet around 1.95 ppm.[11][12]
-
Degree of Polymerization (DP) Calculation: Calculate the DP by comparing the integral of a repeating unit proton signal to the integral of the initiator proton signal. For PMMA initiated with this compound: DP = (Integral of -OCH₃ protons at ~3.6 ppm / 3) / (Integral of initiator -C(CH₃)₂ protons at ~1.95 ppm / 6)
-
Number-Average Molecular Weight (Mn) Calculation: Mn (NMR) = (DP × Molecular Weight of Monomer) + Molecular Weight of Initiator Fragment
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for GPC and NMR analysis.
Caption: Workflow for GPC analysis of synthesized polymers.
References
- 1. nbinno.com [nbinno.com]
- 2. ATRPの典型的な重合方法 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. 14.139.213.3:8080 [14.139.213.3:8080]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. End group modification of poly(acrylates) obtained via ATRP: a user guide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. End-group transformation chemistry - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to ATRP and RAFT Polymerization for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The precise control over the architecture of polymer chains grafted onto surfaces is paramount for advancements in fields ranging from drug delivery and biocompatible materials to microelectronics and sensor technology. Among the various controlled radical polymerization (CRP) techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have emerged as two of the most powerful and versatile methods for surface modification. Both techniques allow for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions, enabling the tailoring of surface properties with high precision.[1][2][3][4]
This guide provides a comprehensive comparison of ATRP and RAFT for surface modification, offering insights into their mechanisms, quantitative performance metrics, and detailed experimental protocols to aid researchers in selecting the most suitable technique for their specific application.
Comparison of ATRP and RAFT Polymerization
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization |
| Control Agent | Transition metal catalyst (typically copper-based) with a ligand.[1] | Chain Transfer Agent (CTA), a thiocarbonylthio compound.[1] |
| Monomer Scope | Effective for a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile. May have limitations with acidic monomers.[1] | Highly versatile and compatible with a broader range of monomers, including acidic and functional monomers, under various reaction conditions.[1][5] |
| Grafting Density | Can achieve high grafting densities, typically in the range of 0.3 to 0.8 chains/nm².[6][7] | Also capable of achieving high grafting densities, with reported values in the range of 0.2 to 0.5 chains/nm².[8] |
| Polydispersity Index (PDI) | Typically yields polymers with low PDI values, often below 1.2, indicating a narrow molecular weight distribution.[9] | Also produces polymers with low PDI, generally in the range of 1.1 to 1.3, demonstrating excellent control over polymerization.[8] |
| Reaction Conditions | Generally requires deoxygenation of the reaction mixture as the catalyst is sensitive to oxygen.[1] Newer variants like ARGET ATRP show increased oxygen tolerance. | More tolerant to oxygen and impurities compared to ATRP. Can often be performed under less stringent conditions.[1] |
| Catalyst/CTA Removal | Requires post-polymerization purification to remove the metal catalyst, which can be a concern for biomedical applications due to potential toxicity.[1][5] | The CTA is incorporated at the polymer chain end and may impart color or odor. Removal or transformation of the end-group might be necessary for specific applications.[2][5] |
| End-Group Functionality | The polymer chain end is a halogen atom, which can be further functionalized.[2] | The thiocarbonylthio end-group can be removed or transformed into other functional groups, such as thiols, for further conjugation.[2] |
Experimental Protocols
The "grafting from" approach is a widely used strategy for both ATRP and RAFT, where the initiator or chain transfer agent is first immobilized on the surface, and the polymer chains are then grown from the surface.[10]
Surface-Initiated ATRP (SI-ATRP) of Polymer Brushes on a Silicon Wafer
This protocol describes the synthesis of polymer brushes on a silicon wafer, a common substrate in many research applications.
1. Substrate Preparation and Initiator Immobilization:
-
Silicon wafers are cleaned and hydroxylated by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
The wafers are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.
-
The cleaned wafers are immersed in a solution of an organosilane initiator, such as (3-aminopropyl)triethoxysilane (APTES), in dry toluene to form a self-assembled monolayer (SAM).
-
The APTES-functionalized surface is then reacted with an ATRP initiator, such as α-bromoisobutyryl bromide (BIBB), in the presence of a base like triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM) to immobilize the initiator on the surface.[11]
2. Surface-Initiated Polymerization:
-
The initiator-modified silicon wafer is placed in a reaction vessel.
-
The polymerization solution is prepared by dissolving the monomer (e.g., methyl methacrylate), the catalyst (e.g., Cu(I)Br), and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent (e.g., anisole).[12]
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The deoxygenated solution is then transferred to the reaction vessel containing the initiator-modified wafer under an inert atmosphere (e.g., nitrogen or argon).
-
The polymerization is allowed to proceed at a specific temperature for a desired time to achieve the target polymer brush thickness.
-
After polymerization, the wafer is removed from the solution and washed extensively with a good solvent for the polymer (e.g., toluene) to remove any non-grafted polymer and residual catalyst.
Surface-Initiated RAFT (SI-RAFT) Polymerization of Polymer Brushes on Gold Nanoparticles
This protocol outlines the modification of gold nanoparticles with polymer brushes, a common strategy for creating functional nanomaterials.
1. Synthesis and Functionalization of Gold Nanoparticles with a RAFT Agent:
-
Gold nanoparticles (AuNPs) are synthesized using a standard method, such as the citrate reduction of chloroauric acid.
-
A RAFT agent with a functional group that can bind to the gold surface (e.g., a dithiobenzoate with a thiol or disulfide group) is synthesized or commercially obtained.
-
The AuNPs are then functionalized by adding a solution of the RAFT agent to the colloidal AuNP suspension and allowing it to react, leading to the immobilization of the RAFT agent on the nanoparticle surface.[13]
2. Surface-Initiated RAFT Polymerization:
-
The RAFT-functionalized AuNPs are dispersed in a suitable solvent.
-
The monomer (e.g., N-isopropylacrylamide) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added to the nanoparticle dispersion.
-
The reaction mixture is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
The polymerization is initiated by raising the temperature to the decomposition temperature of the initiator (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired polymer chain length.
-
The polymer-grafted nanoparticles are then purified by repeated centrifugation and redispersion in a fresh solvent to remove any free polymer and unreacted monomer.[8]
Visualizing the Mechanisms and Workflow
To further elucidate the processes of ATRP and RAFT polymerization for surface modification, the following diagrams illustrate the core mechanisms and a typical experimental workflow.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Caption: A generalized experimental workflow for surface modification via the "grafting from" method.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Selecting Between RAFT and ATRP for Controlled Polymer Synthesis [eureka.patsnap.com]
- 6. Wafer-scale synthesis of defined polymer brushes under ambient conditions - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01274K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benicewiczgroup.com [benicewiczgroup.com]
- 9. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Supramolecular Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and application of surface-initiated ATRP in the presence of a Zn 0 plate - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01233E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Performance of 2-Bromoisobutyryl Bromide in Diverse Monomer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled radical polymerization, the choice of initiator is paramount to achieving well-defined polymers with predictable molecular weights and narrow polydispersity. 2-Bromoisobutyryl bromide (BiBB) has emerged as a highly efficient and versatile initiator for Atom Transfer Radical Polymerization (ATRP), a robust technique for the synthesis of complex macromolecular architectures. This guide provides an objective comparison of BiBB's performance in various monomer systems against a common alternative, ethyl α-bromoisobutyrate (EBiB), supported by experimental data.
Performance Comparison of ATRP Initiators
The efficacy of an ATRP initiator is primarily evaluated based on its ability to provide controlled polymerization, characterized by a linear evolution of molecular weight with monomer conversion and a low polydispersity index (PDI), typically below 1.5. The following tables summarize the performance of this compound (BiBB) and Ethyl α-bromoisobutyrate (EBiB) in the ATRP of styrene, methyl methacrylate (MMA), and n-butyl acrylate (n-BA).
Table 1: ATRP of Styrene
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| BiBB-based | CuBr/bpy | Toluene | 110 | 4 | 65 | 8,500 | 1.15 |
| EBiB | CuCl₂/Me₆TREN/Sn(EH)₂ | Anisole | 110 | 7 | 83 | 14,000 | 1.37 |
Table 2: ATRP of Methyl Methacrylate (MMA)
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| BiBB-based | CuBr/bpy | Bulk | 40 | 2 | 78 | 18,500 | 1.20 |
| EBiB | CuCl₂/PMDETA/Sn(EH)₂ | Anisole | 90 | 2.5 | 79 | 23,000 | 1.45 |
Table 3: ATRP of n-Butyl Acrylate (n-BA)
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| BiBB-functionalized | CuBr/PMDETA | DMF | 25 | 0.5 | >95 | 25,000 | 1.18 |
| EBiB | Cu(II)/TPMA/Glucose | Anisole | 80 | 44 | 48 | 10,500 | 1.47 |
Note: The data presented is compiled from various literature sources. Direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the ATRP of styrene, MMA, and n-butyl acrylate using a this compound-derived initiator.
General Procedure for ATRP
Materials:
-
Monomer (Styrene, Methyl Methacrylate, or n-Butyl Acrylate), inhibitor removed
-
Initiator (e.g., a hydroxyl-containing substrate functionalized with this compound)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., 2,2'-Bipyridine, bpy, or N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous Solvent (e.g., Toluene, Anisole, or Dimethylformamide, DMF)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Protocol for Surface-Initiated ATRP from a Hydroxyl-Bearing Surface (e.g., Graphene Oxide):
-
Initiator Immobilization:
-
Disperse the hydroxyl-functionalized substrate in an anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere.
-
Cool the dispersion in an ice bath.
-
Add triethylamine (TEA) followed by the dropwise addition of this compound.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Isolate the initiator-functionalized substrate by filtration, wash thoroughly with solvent to remove unreacted reagents, and dry under vacuum.[1]
-
-
Atom Transfer Radical Polymerization:
-
In a Schlenk flask under an inert atmosphere, add the initiator-functionalized substrate, the catalyst (CuBr), and the ligand (e.g., PMDETA).
-
Add the degassed monomer and anhydrous solvent.
-
The flask is placed in a thermostated oil bath at the desired reaction temperature with constant stirring.
-
Samples may be withdrawn periodically under inert conditions to monitor monomer conversion and polymer molecular weight evolution via techniques like gas chromatography (GC) and size exclusion chromatography (SEC).
-
The polymerization is terminated by exposing the reaction mixture to air, which deactivates the copper catalyst.
-
The polymer-grafted substrate is then purified by repeated washing and centrifugation/filtration to remove any free polymer and residual catalyst.
-
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: ATRP reaction mechanism.
Caption: Experimental workflow for ATRP.
Caption: Comparison of BiBB and EBiB.
References
A Comparative Guide to the Kinetic Performance of 2-Bromoisobutyryl Bromide-Derived Initiators in ATRP
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled/"living" radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions.[1][2] The efficacy of an ATRP system is critically dependent on the dynamic equilibrium between active, propagating radicals and dormant species, a balance governed by the choice of initiator, catalyst, and reaction conditions.[3][4]
This guide provides a comparative analysis of the kinetic performance of ATRP systems initiated by derivatives of 2-Bromoisobutyryl bromide, one of the most common and efficient classes of ATRP initiators. We present quantitative data on key kinetic parameters, detailed experimental protocols for their measurement, and graphical representations of the underlying chemical processes to aid researchers, scientists, and drug development professionals in the optimization of their polymerization reactions.
The Mechanism and Kinetics of ATRP
ATRP is founded on a reversible redox process catalyzed by a transition metal complex, typically copper-based.[4] The initiator, an alkyl halide (R-X), reacts with the activator complex (e.g., Cu(I)/Ligand) to form a radical (R•) and the oxidized deactivator complex (e.g., X-Cu(II)/Ligand). This radical then propagates by adding to monomer units. Crucially, the deactivator complex can react with the propagating radical to reform the dormant species, maintaining a low radical concentration and minimizing termination reactions.[3][5]
The key kinetic parameters governing this process are:
-
Activation Rate Constant (k_act): The rate constant for the reaction of the initiator with the activator complex to generate radicals. A faster k_act ensures that all chains are initiated simultaneously, leading to a narrow polydispersity.[6]
-
Deactivation Rate Constant (k_deact): The rate constant for the reaction of the propagating radical with the deactivator complex to reform the dormant species. A high k_deact is essential for maintaining control over the polymerization.[3]
-
ATRP Equilibrium Constant (K_ATRP): The ratio of the activation to deactivation rate constants (K_ATRP = k_act / k_deact). This value determines the concentration of radicals at equilibrium and, consequently, the overall rate of polymerization.[5]
Performance Comparison of ATRP Initiators
This compound itself is highly reactive and is typically used to synthesize more stable ester or amide-based initiators.[7] Ethyl 2-bromoisobutyrate (EBiB) is a widely studied model compound that represents this class. The structure of the initiator profoundly impacts the activation rate constant (k_act). Factors such as the nature of the α-substituents and the leaving group (halide) are critical.
The following table summarizes the activation rate constants for various common ATRP initiators, demonstrating the high activity of the 2-bromoisobutyrate structure compared to other alternatives. The data was determined under consistent conditions to allow for direct comparison.
| Initiator | Abbreviation | Structure | k_act (M⁻¹s⁻¹) | Relative Activity (vs MBrP) |
| Ethyl 2-bromoisobutyrate | EBiB / EtBriB | CH₃C(CH₃)(Br)COOEt | 0.88 | ~8.8 |
| Methyl 2-bromopropionate | MBrP | CH₃CH(Br)COOMe | 0.10 | 1.0 |
| 1-Phenylethyl bromide | PEBr | C₆H₅CH(Br)CH₃ | 0.04 | 0.4 |
| Methyl 2-chloropropionate | MClP | CH₃CH(Cl)COOMe | 0.005 | 0.05 |
| 2-Bromopropionitrile | BPN | CH₃CH(Br)CN | 60 | 600 |
Data sourced from a systematic study using Cu(I)Br/PMDETA as the catalyst in acetonitrile at 35°C.[5]
Key Observations:
-
Alkyl Substitution: Tertiary halides like EBiB are significantly more active than secondary halides (MBrP, PEBr). This is attributed to the increased stability of the resulting tertiary radical.[5]
-
α-Substituent Effect: Electron-withdrawing groups like nitrile (-CN) dramatically increase the activation rate constant, as seen with BPN, making it one of the most active initiators.[5]
-
Leaving Group: Alkyl bromides are generally about 20 times more active than the corresponding alkyl chlorides due to the weaker C-Br bond compared to the C-Cl bond.[5]
Experimental Protocol: Kinetic Measurement of k_act
The following protocol describes a typical experiment to determine the activation rate constant (k_act) using gas chromatography (GC), based on the pseudo-first-order kinetics method.[5]
1. Materials:
-
Initiator (e.g., Ethyl 2-bromoisobutyrate, EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Internal Standard for GC: Dodecane or similar high-boiling, non-reactive solvent
-
Solvent: Acetonitrile (MeCN), deoxygenated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Neutral alumina
2. Catalyst and Initiator Preparation:
-
Purify PMDETA by passing it through a short column of neutral alumina to remove any impurities.
-
Prepare a stock solution of the Cu(I)/PMDETA catalyst complex by dissolving CuBr and PMDETA (1:1 molar ratio) in deoxygenated acetonitrile in a glovebox.
-
Prepare a stock solution of the initiator (e.g., EBiB) and the internal standard (dodecane) in deoxygenated acetonitrile.
3. Kinetic Experiment:
-
In a glovebox, add the catalyst stock solution to a sealed reaction vial equipped with a magnetic stir bar.
-
Place the vial in a thermostated bath set to the desired reaction temperature (e.g., 35°C).
-
Initiate the reaction by injecting the initiator/internal standard stock solution into the catalyst solution under vigorous stirring. The concentration of the catalyst should be in large excess (at least 10-fold) compared to the initiator to ensure pseudo-first-order conditions.
-
At timed intervals, withdraw aliquots from the reaction mixture using a gas-tight syringe.
-
Immediately quench each aliquot by passing it through a short column of neutral alumina to remove the copper catalyst. Collect the eluent in a GC vial.
4. Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC).
-
Monitor the disappearance of the initiator peak relative to the constant peak of the internal standard over time.
-
Plot ln([Initiator]₀ / [Initiator]t) versus time. The slope of the resulting straight line will be the observed rate constant, k_obs.
-
Calculate the activation rate constant (k_act) using the equation: k_act = k_obs / [Cu(I) complex]₀ .
Relationship Between Initiator Structure and Polymerization Control
The selection of an initiator is a critical decision that dictates the success of an ATRP experiment. An ideal initiator should have an activation rate constant (k_act) that is comparable to or greater than the propagation rate constant (k_p).[6] This ensures that all polymer chains begin growing at the same time, which is a prerequisite for synthesizing polymers with low polydispersity (Đ or PDI) and achieving high initiator efficiency. The relationship between initiator structure, activation rate, and overall polymerization control is summarized below.
References
- 1. nbinno.com [nbinno.com]
- 2. Propargyl 2-Bromoisobutyrate|ATRP Initiator for Click Chemistry [benchchem.com]
- 3. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Copper-Based Catalyst Systems for ATRP with 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled/"living" radical polymerization, enabling the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. The versatility of ATRP has made it an invaluable tool in drug delivery, biomaterials, and various fields of materials science. At the heart of this technique lies the catalyst system, typically composed of a copper halide complexed with a nitrogen-based ligand. The choice of this catalyst system is paramount, as it dictates the polymerization kinetics, control over polymer characteristics, and tolerance to various functional groups and reaction conditions.
This guide provides an objective comparison of commonly employed copper-based catalyst systems for the ATRP of monomers initiated by 2-bromoisobutyryl bromide. We will delve into the performance of these systems, supported by experimental data, and provide detailed protocols to aid in the selection and application of the most suitable catalyst for your research needs.
The Mechanism of Copper-Catalyzed ATRP
ATRP is a reversible deactivation radical polymerization where a dynamic equilibrium is established between active propagating radicals and dormant species.[1][2] This equilibrium is mediated by a transition metal catalyst, most commonly a copper(I) complex, which reversibly abstracts a halogen atom from a dormant polymer chain. This process is illustrated in the following workflow:
Caption: General mechanism of copper-catalyzed Atom Transfer Radical Polymerization (ATRP).
Comparison of Key Copper-Based Catalyst Systems
The activity and control of an ATRP system are highly dependent on the nature of the ligand complexed with the copper center. The ligand influences the redox potential of the Cu(I)/Cu(II) couple and the stability of the catalyst complex.[3][4] Here, we compare several widely used nitrogen-based ligands in conjunction with CuBr for the polymerization of methacrylates, initiated by an alkyl bromide analogous to this compound.
| Catalyst System (CuBr/Ligand) | Ligand Structure | Typical Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Polymerization Time (h) | Conversion (%) |
| CuBr/PMDETA | Tridentate (Linear) | Methyl Methacrylate (MMA) | 4,700 | 1.29 | 3.3 | 94 |
| CuBr/Me6TREN | Tetradentate (Branched) | Methyl Acrylate (MA) | - | <1.2 | - | >90 |
| CuBr/TPMA | Tetradentate (Branched) | Styrene | - | <1.2 | - | >90 |
| CuBr/dNbpy | Bidentate | Methyl Methacrylate (MMA) | 90,000 | <1.5 | <10 | >90 |
Data synthesized from multiple sources for illustrative comparison. Actual results may vary based on specific reaction conditions.[1][5][6][7]
Generally, the activity of the copper catalyst increases with the denticity of the ligand, following the order: tetradentate > tridentate > bidentate.[8][9] More active catalysts, such as those with Me6TREN and TPMA ligands, can facilitate polymerization at lower temperatures and catalyst concentrations.[2][6]
Advanced ATRP Techniques
To address challenges such as high catalyst loading and oxygen sensitivity in traditional ATRP, several advanced techniques have been developed.
-
Activators Generated by Electron Transfer (AGET) ATRP: This method utilizes a reducing agent to generate the Cu(I) activator from a more stable Cu(II) precursor in situ. This allows for polymerization to be conducted in the presence of limited amounts of air.[3]
-
Activators Regenerated by Electron Transfer (ARGET) ATRP: ARGET ATRP employs a reducing agent to continuously regenerate the Cu(I) activator, which is inevitably converted to Cu(II) through termination reactions. This enables the use of ppm levels of the copper catalyst.[1][10]
-
Initiators for Continuous Activator Regeneration (ICAR) ATRP: In ICAR ATRP, a conventional radical initiator is used to continuously reduce the Cu(II) deactivator to the Cu(I) activator, also allowing for very low catalyst concentrations.[6]
The following diagram illustrates the workflow for setting up an ARGET ATRP experiment.
Caption: Experimental workflow for a typical ARGET ATRP.
Experimental Protocols
Below are representative experimental protocols for "Normal" ATRP and ARGET ATRP of methyl methacrylate (MMA) using this compound as the initiator.
Protocol 1: Normal ATRP of MMA with CuBr/PMDETA
Materials:
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina.
-
This compound (initiator).
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Anisole (solvent).
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and the desired amount of anisole.
-
Add PMDETA (e.g., 0.1 mmol) to the flask.
-
Add the purified MMA (e.g., 10 mmol).
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, under a nitrogen atmosphere, add the this compound initiator (e.g., 0.1 mmol).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
The polymer can be purified by precipitation in a non-solvent such as methanol or hexane.
Protocol 2: ARGET ATRP of MMA with CuBr₂/PMDETA and Ascorbic Acid[10]
Materials:
-
Methyl methacrylate (MMA), purified.
-
This compound (initiator).
-
Copper(II) bromide (CuBr₂).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Ascorbic acid (reducing agent).
-
Dimethylformamide (DMF) (solvent).
Procedure:
-
In a dry Schlenk tube with a magnetic stir bar, add CuBr₂ (e.g., 0.005 mmol) and PMDETA (e.g., 0.0075 mmol).
-
Seal the tube with a rubber septum.
-
Add the solvent (DMF), purified MMA (e.g., 5 mmol), and the this compound initiator (e.g., 0.05 mmol).
-
Add the ascorbic acid (reducing agent).
-
Degas the mixture by bubbling with nitrogen for approximately 30 minutes.
-
Immerse the Schlenk tube in a thermostated oil bath at the desired reaction temperature.
-
Monitor the reaction progress by taking samples at regular intervals.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Purify the resulting polymer by precipitation.
Concluding Remarks
The selection of a copper-based catalyst system for ATRP is a critical decision that influences the outcome of the polymerization. While traditional "Normal" ATRP using ligands like PMDETA and dNbpy offers good control, advanced techniques such as ARGET and ICAR ATRP provide the significant advantages of reduced catalyst concentration and increased oxygen tolerance. For applications in the life sciences, minimizing copper catalyst residues is often crucial, making ARGET and ICAR ATRP particularly attractive options. This guide provides a foundational understanding to aid researchers in navigating the choices of catalyst systems for their specific polymerization needs. Further optimization of reaction parameters is often necessary to achieve the desired polymer characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 14.139.213.3:8080 [14.139.213.3:8080]
Validating Block Copolymer Structure Synthesized with a 2-Bromoisobutyryl Bromide Macroinitiator: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise synthesis and robust validation of block copolymers are paramount for ensuring predictable material properties and reliable in-vivo performance. This guide provides a comparative analysis of analytical techniques used to validate the structure of block copolymers synthesized using a 2-bromoisobutyryl bromide macroinitiator, a common route for controlled radical polymerization, and contrasts it with other synthetic approaches.
Comparison of Validation Techniques
The successful synthesis of a block copolymer requires rigorous characterization to confirm its molecular weight, composition, and architecture. A multi-faceted analytical approach is crucial for unambiguous structure validation. The following table summarizes key techniques and the information they provide, with a focus on block copolymers synthesized via Atom Transfer Radical Polymerization (ATRP) initiated by a this compound macroinitiator.
| Analytical Technique | Information Provided | Strengths for this compound Macroinitiator Route | Comparison with Other Synthesis Methods |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Confirmation of successful initiation and polymerization of each block.- Determination of copolymer composition (mole ratio of monomers).- End-group analysis to confirm initiator fragments. | - 1H NMR: Clear signals from the initiator's methyl protons can confirm initiation. The appearance of characteristic peaks for each monomer unit confirms the block structure. Integration of these peaks allows for the calculation of the block lengths.[1][2][3] | - Sequential Monomer Addition: NMR is equally effective for validating block copolymers from sequential addition, where the disappearance of one monomer's signals and the appearance of the next is monitored.[4] - Coupling Reactions: NMR confirms the presence of both polymer blocks and potentially the linkage group formed during coupling. |
| Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) | - Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).- Assessment of polymerization control. | - A narrow PDI (typically < 1.3) indicates a well-controlled polymerization, a hallmark of ATRP initiated by this compound.[1] - A clear shift in the GPC trace to higher molecular weight after the polymerization of the second block confirms the formation of the block copolymer. | - Living Anionic Polymerization: Often yields very narrow PDIs (<1.1), providing a benchmark for controlled polymerization. GPC is a primary tool for validation. - Conventional Free Radical Polymerization: Results in broader PDIs (>1.5), and GPC clearly distinguishes these from controlled polymerization methods.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Identification of characteristic functional groups for each monomer block.- Confirmation of the presence of both blocks in the final copolymer. | - The appearance of characteristic vibrational bands for each monomer unit in the final product's spectrum confirms the copolymeric nature. For example, carbonyl stretching for methacrylate blocks and aromatic C-H bands for styrene blocks.[6][7][8] | - FTIR is a universal tool for identifying functional groups regardless of the synthesis method. It is particularly useful for confirming the incorporation of monomers with unique functional groups. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | - Absolute molecular weight determination.- End-group analysis.[9][10] - Identification of homopolymer impurities. | - Can provide detailed information on the mass of the repeating unit and the end groups, confirming the attachment of the 2-bromoisobutyryl initiator fragment. | - MALDI-TOF MS is highly effective for analyzing block copolymers from various controlled polymerization techniques. For coupling reactions, it can help identify unreacted homopolymers. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried polymer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a 1H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Integrate the characteristic peaks corresponding to the initiator fragment and each monomer unit.
-
-
Data Analysis:
-
Calculate the degree of polymerization (DP) of each block by comparing the integral of the monomer repeat unit peaks to the integral of a known proton signal from the initiator.
-
Determine the molar composition of the copolymer from the ratio of the integrals of the respective monomer peaks.[11]
-
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
-
Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the GPC eluent (e.g., THF, DMF). Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Select columns appropriate for the expected molecular weight range of the polymer.
-
Calibrate the system with narrow molecular weight standards (e.g., polystyrene or PMMA).
-
-
Data Acquisition:
-
Inject the sample and elute with the mobile phase at a constant flow rate.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine Mn, Mw, and PDI using the calibration curve.
-
Compare the chromatogram of the block copolymer with that of the macroinitiator to confirm the increase in molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Thin Film: Cast a thin film of the polymer on a suitable IR-transparent substrate (e.g., KBr pellet, NaCl plate) from a solution and evaporate the solvent.
-
ATR: Directly place the solid polymer sample on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm-1.
-
Collect a background spectrum of the empty sample holder or substrate.
-
-
Data Analysis:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Sample Preparation:
-
Prepare a solution of the polymer (e.g., 1 mg/mL in THF).
-
Prepare a solution of a suitable matrix (e.g., dithranol, sinapinic acid) in the same solvent.
-
Mix the polymer solution, matrix solution, and a cationizing agent (e.g., sodium trifluoroacetate) in a specific ratio.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Data Acquisition:
-
Use a MALDI-TOF mass spectrometer in reflectron mode for high resolution.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Determine the mass of the repeating monomer unit from the difference between adjacent peaks in the oligomer distribution.
-
Identify the end groups by analyzing the mass of the oligomer series.
-
Visualizing the Validation Workflow and Logic
The following diagrams illustrate the experimental workflow for validating a block copolymer synthesized via a this compound macroinitiator and the logical relationship between the analytical techniques and the structural features they elucidate.
Caption: Experimental workflow for block copolymer validation.
Caption: Logic of structural feature validation by technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sequence analysis of styrenic copolymers by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Polymerization Techniques Using 2-Bromoisobutyryl Bromide
For researchers, scientists, and drug development professionals seeking controlled polymer synthesis, Atom Transfer Radical Polymerization (ATRP) initiated by 2-bromoisobutyryl bromide has long been a staple. However, a landscape of alternative techniques offers distinct advantages in terms of reaction conditions, monomer scope, and catalyst requirements. This guide provides a detailed comparison of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Single Electron Transfer Living Radical Polymerization (SET-LRP), Nitroxide-Mediated Polymerization (NMP), and Ring-Opening Polymerization (ROP) as viable alternatives, with a focus on their use with initiators derived from this compound.
Performance Comparison
The choice of a controlled polymerization technique often hinges on achieving a balance between reaction control, versatility, and experimental convenience. The following table summarizes key performance metrics for ATRP, RAFT, and SET-LRP when using initiators structurally related to this compound, such as ethyl 2-bromoisobutyrate (EBiB).
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Single Electron Transfer Living Radical Polymerization (SET-LRP) |
| Initiator | Alkyl halides (e.g., Ethyl 2-bromoisobutyrate) | Requires a separate radical initiator (e.g., AIBN) in conjunction with a RAFT agent | Alkyl halides (e.g., Ethyl 2-bromoisobutyrate) |
| Catalyst/Mediator | Transition metal complex (e.g., CuBr/ligand) | Thiocarbonylthio compounds (RAFT agents) | Copper(0) (e.g., Cu(0) wire) and a ligand |
| Polydispersity Index (PDI) | Typically low (1.1 - 1.4)[1] | Generally low (often < 1.3)[2] | Can achieve narrow molecular weight distributions (Mw/Mn < 1.45)[3] |
| Molecular Weight Control | Excellent, linear increase with conversion[4] | Good, predictable based on [Monomer]/[RAFT Agent] ratio | Good, with a linear evolution of molecular weight with conversion |
| Reaction Rate | Can be tuned by catalyst and ligand choice | Dependent on the radical initiator decomposition rate | Often very fast, with high conversions in short times[3] |
| Monomer Scope | Broad, but can be sensitive to acidic or amine-containing monomers | Very broad, tolerant to a wide range of functional groups | Effective for acrylates and methacrylates[3][5] |
| Reaction Conditions | Requires deoxygenation; can be sensitive to impurities | Generally tolerant to trace impurities; requires a radical source | Can be performed in the presence of air with appropriate additives[2] |
| Metal Contamination | A significant concern requiring purification | Metal-free (unless a metallo-initiator is used) | Requires copper, but often in a more easily removable form (wire) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing polymerization techniques. Below are representative protocols for RAFT, SET-LRP, and the functionalization of a molecule with this compound to serve as a macroinitiator for ROP and subsequently other controlled radical polymerizations.
Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA)
This protocol describes a typical RAFT polymerization setup.[6]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dithiobenzoate (CPDB) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) as the radical initiator
-
Anhydrous benzene or toluene as the solvent
Procedure:
-
A stock solution of MMA (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene is prepared.
-
Aliquots (2 mL) of the stock solution are transferred to ampules containing the RAFT agent (e.g., 12.3 mg, 0.056 mmol of 2-cyanopropan-2-yl dithiobenzoate).
-
The contents of the ampules are thoroughly degassed by at least three freeze-pump-thaw cycles and then sealed under vacuum.
-
The sealed ampules are placed in a preheated oil bath at 60 °C for the desired polymerization time (e.g., 15 hours).
-
The polymerization is quenched by cooling the ampules in an ice bath and exposing the contents to air.
-
The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., methanol) and dried under vacuum.
Protocol 2: SET-LRP of 2-Hydroxyethyl Acrylate (HEA)
This protocol details the Cu(0) wire-mediated SET-LRP of a functional acrylate.[3]
Materials:
-
2-Hydroxyethyl acrylate (HEA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) as the initiator
-
Tris[2-(dimethylamino)ethyl]amine (Me6-TREN) as the ligand
-
Copper(0) wire (20 gauge)
-
Methanol (MeOH) and water as solvents
Procedure:
-
A reaction flask is charged with HEA (0.5 mL), MeOH (0.6 mL), and deionized water (0.4 mL).
-
EBiB and Me6-TREN are added to achieve the desired monomer-to-initiator and initiator-to-ligand ratios (e.g., [HEA]₀/[EBiB]₀/[Me₆-TREN]₀ = 200/1/0.5).
-
A piece of Cu(0) wire (e.g., 12.5 cm) is added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature (25 °C) with stirring. Samples can be taken at different time points to monitor conversion and molecular weight.
-
The polymerization can be stopped by exposing the reaction mixture to air.
-
The polymer is purified by dialysis against a suitable solvent to remove the catalyst and unreacted monomer.
Protocol 3: Synthesis of a Macroinitiator for ROP and ATRP
This protocol describes the functionalization of a hydroxyl-terminated polymer with this compound to create a macroinitiator capable of initiating both ROP and ATRP.[7]
Materials:
-
Hydroxyl-terminated polymer (e.g., poly(ethylene glycol) or a hydroxyl-terminated polyisobutylene)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
The hydroxyl-terminated polymer and TEA are dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
The flask is cooled to 0 °C in an ice bath.
-
This compound is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The triethylammonium bromide salt is removed by filtration.
-
The macroinitiator is isolated by evaporating the solvent and precipitating the product in a suitable non-solvent. The product is then dried under vacuum.
Polymerization Mechanisms and Workflows
Visualizing the mechanistic pathways of these polymerization techniques can aid in understanding their fundamental differences and a brief, descriptive caption is provided directly below each generated diagram.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. specificpolymers.com [specificpolymers.com]
- 3. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. One Reaction: Two Types of Mechanism—SARA-ATRP and SET-LRP—for MMA Polymerization in the Presence of PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICRTG - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Bromoisobutyryl Bromide: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of 2-bromoisobutyryl bromide is essential for maintaining a safe laboratory environment. This document outlines the necessary procedures for the proper disposal of this reactive chemical, ensuring the safety of researchers and compliance with regulations. This compound is a corrosive and water-reactive compound, necessitating careful handling and specific disposal protocols.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn and that work is conducted in a designated area.
Core Safety Requirements:
-
Chemical Fume Hood: Always handle this compound in a certified chemical fume hood to avoid inhalation of its pungent and corrosive vapors.[3][4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Incompatible Materials: Keep the compound away from water, moisture, bases, strong oxidizing agents, alcohols, amines, and metals.[3][4]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosives, under an inert atmosphere, and with the container tightly closed.[3][4][6]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent injury and contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.[2][7]
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[4][7] Do not use combustible materials like paper towels for the initial absorption. Do NOT use water on the initial spill, as it reacts violently.[5][7]
-
Collection: Carefully collect the absorbed material and spilled substance into a clearly labeled, closed container for hazardous waste.[4][7]
-
Decontamination: Wash the spill area with a suitable decontamination solution. One safety data sheet suggests decontaminating with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[7]
-
Disposal of Cleanup Materials: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[7]
Disposal Procedures for Unused or Waste this compound
Disposal of this compound must be handled as hazardous waste. The primary and most recommended method is to transfer the chemical in its original or a suitable, labeled container to an approved hazardous waste disposal facility.[2][3][4][8][9] For small quantities of residual material, a laboratory-scale quenching (neutralization) procedure can be performed to render it less reactive before collection by waste management services.
This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Objective: To safely neutralize small quantities of residual this compound by converting it to a less reactive carboxylic acid or ester.
Methodology:
-
Preparation:
-
Prepare a quenching solution. Two common options are:
-
Aqueous Base: A dilute solution of sodium bicarbonate or sodium hydroxide in a large beaker.
-
Alcohol: A simple alcohol such as methanol or ethanol.[8]
-
-
Place the beaker containing the quenching solution in an ice bath to control the reaction temperature, as the process is exothermic.[10]
-
-
Quenching Procedure:
-
Under constant stirring, slowly and carefully add the this compound dropwise to the cooled quenching solution.[8] A violent reaction can occur if the addition is too fast.[5][10]
-
During the addition, be prepared for the evolution of hydrogen bromide gas, which is corrosive and toxic. The fume hood will safely vent these fumes.
-
Continue stirring the mixture in the ice bath until the reaction has subsided.
-
-
Final Neutralization and Disposal:
-
Once the initial reaction is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.
-
Check the pH of the final solution. If an acidic quencher was not used, the solution will be acidic due to the formation of hydrobromic acid. Neutralize the solution by slowly adding a base (e.g., sodium bicarbonate) until the pH is between 6 and 8.
-
The final, neutralized aqueous solution should be collected in a designated aqueous hazardous waste container for disposal by your institution's environmental health and safety (EHS) office. Do not pour it down the drain unless permitted by local regulations for neutralized solutions of this type.[11][12]
-
Data Presentation: Chemical and Safety Information
The following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| CAS Number | 20769-85-1 |
| Molecular Formula | C₄H₆Br₂O |
| Molecular Weight | 229.90 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Pungent |
| Boiling Point | 162-164 °C |
| Density | ~1.86 g/cm³ at 25 °C |
| Solubility | Insoluble in water (reacts violently); soluble in organic solvents like ether, chloroform.[5] |
| UN Number | UN3265 |
| Hazard Class | 8 (Corrosive liquid, acidic, organic, n.o.s.) |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 7.19.2 Deactivation Procedures [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. epfl.ch [epfl.ch]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Page loading... [guidechem.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling 2-Bromoisobutyryl Bromide
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of 2-Bromoisobutyryl bromide (CAS No. 20769-85-1), a highly reactive and corrosive compound. Adherence to these procedural guidelines is critical for ensuring laboratory safety and experimental integrity.
Chemical Properties and Hazards Summary:
This compound is a colorless to pale yellow, volatile liquid with a strong, pungent odor.[1] It is highly corrosive and reacts violently with water.[1][2] The compound is a potent lachrymator, causing irritation and tearing of the eyes.[3] It is classified as a category 1B skin corrosive, causing severe burns and serious eye damage.[3] Furthermore, it may cause an allergic skin reaction and is suspected of causing genetic defects.[3] Ingestion and inhalation are harmful.[4] Due to its reactivity, it must be handled with extreme caution, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
| Control/PPE | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of corrosive and toxic vapors.[1] Operations must be conducted in a well-ventilated area.[5] |
| Safety Shower & Eyewash Station | Must be in close proximity to the workstation for immediate use in case of accidental exposure. | |
| Eye and Face Protection | Chemical Safety Goggles (conforming to OSHA 29 CFR 1910.133 or European Standard EN166) and a Face Shield | To protect eyes and face from splashes of the corrosive liquid. |
| Skin Protection | Acid- and alkali-resistant gloves (consult manufacturer for specific material compatibility and breakthrough times) | To prevent skin contact, which can cause severe burns and allergic reactions.[1][4] |
| Flame-retardant lab coat and additional chemical-resistant apron | To protect the body from splashes and spills.[5] | |
| Closed-toe shoes | To protect feet from potential spills. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., gas mask with appropriate cartridge or self-contained breathing apparatus) | Required if working outside of a fume hood or if exposure limits are exceeded. |
Standard Operating Procedure for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from procurement to disposal.
1. Pre-Experiment Preparations:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
- PPE Check: Ensure all required PPE is available, in good condition, and correctly worn.
- Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
- Inert Atmosphere: Prepare an inert atmosphere (e.g., nitrogen or argon) for the reaction, as the compound is moisture-sensitive.
- Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[5]
2. Handling and Experimental Use:
- Transportation: Transport the chemical in a secondary container.
- Dispensing: Handle the reagent exclusively within a chemical fume hood. Slowly dispense the required amount, avoiding splashing.
- Reaction Setup: If the reaction is exothermic, use an ice bath to control the temperature.[2] When mixing, always add this compound slowly to the other reagents; never the other way around, especially with water.[5]
- Container Sealing: Keep the container tightly sealed when not in use and store it under an inert atmosphere.
3. Post-Experiment Procedures:
- Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
- Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Do not eat, drink, or smoke in the work area.[4]
- Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[5]
4. Waste Disposal Plan:
- Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
- Neutralization: Treatment of the waste should involve neutralization with soda ash or soda lime at an approved treatment facility.[5]
- Disposal Route: Dispose of the waste through an approved hazardous waste disposal plant.
- Empty Containers: Decontaminate empty containers by rinsing with a 5% aqueous sodium hydroxide or soda ash solution before disposal.[5]
5. Emergency Response:
- Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
- Spill: Evacuate the area.[5] Wearing full PPE, contain the spill with an inert absorbent material.[5] Collect the material into a sealed container for disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
